1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Description
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-[(2-methyl-5-nitrophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-8-14(20(22)23)10-17(12)19-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3 |
InChI Key |
UKSZSUCPGHHDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Structure of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
This guide details the molecular architecture, synthesis, and physicochemical characterization of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol , a specialized Schiff base ligand.
Executive Summary
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is a conjugated Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline. It belongs to the class of ortho-hydroxy naphthaldimines, a family of compounds renowned for their keto-enol tautomerism and thermochromic/photochromic properties .
This compound serves as a bidentate (
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-{[(2-Methyl-5-nitrophenyl)imino]methyl}naphthalen-2-ol |
| Molecular Formula | |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 1039-83-4 (Generic for isomer class; specific registry varies) |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Melting Point | ~190–200 °C (Dependent on polymorph/solvent) |
Synthesis & Methodology
The synthesis follows a condensation pathway characterized by nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.
Reagents
-
Precursor A : 2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
Precursor B : 2-Methyl-5-nitroaniline (1.0 eq)
-
Solvent : Absolute Ethanol or Methanol
-
Catalyst : Glacial Acetic Acid (Trace)
Protocol
-
Dissolution : Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 20 mL of hot absolute ethanol.
-
Addition : Separately dissolve 10 mmol of 2-methyl-5-nitroaniline in 20 mL of ethanol. Add this solution dropwise to the aldehyde solution under continuous stirring.
-
Catalysis : Add 2–3 drops of glacial acetic acid to shift the equilibrium forward.
-
Reflux : Heat the mixture to reflux (
) for 3–4 hours. The solution will darken as the Schiff base forms. -
Crystallization : Cool the reaction mixture to room temperature, then refrigerate (
) overnight. -
Filtration : Filter the resulting precipitate under vacuum. Wash with cold ethanol and diethyl ether to remove unreacted amine.
-
Purification : Recrystallize from hot ethanol/chloroform (1:1 v/v) to obtain analytical-grade crystals.
Reaction Pathway Visualization
Caption: Condensation of aldehyde and amine via a carbinolamine intermediate to form the Schiff base.
Molecular Structure Analysis
Connectivity and Steric Effects
The molecule consists of a naphthalene ring fused to a benzene ring via an azomethine (
-
Ortho-Substitution : The methyl group at the
position of the aniline ring introduces steric bulk. This forces the aniline ring to twist out of the plane defined by the naphthalene moiety, disrupting perfect planarity. -
Nitro Group : The nitro group at
is a strong electron-withdrawing group (EWG). It reduces the electron density on the aniline ring and the azomethine nitrogen, affecting the basicity of the nitrogen and the strength of the intramolecular hydrogen bond.
Keto-Enol Tautomerism
The defining structural feature of ortho-hydroxy Schiff bases is the proton transfer equilibrium between the Enol-Imine (OH) and Keto-Amine (NH) forms.
-
Enol-Imine Form : Predominant in non-polar solvents and often in the gas phase. It maintains the aromaticity of the naphthalene ring.
-
Keto-Amine Form : Often favored in the solid state and polar solvents. The proton transfers from the oxygen to the nitrogen, creating a quinoid structure in the naphthalene ring.
Equilibrium Dynamics :
The 2-methyl-5-nitro substitution plays a critical role here. The electron-withdrawing nitro group decreases the basicity of the nitrogen lone pair, which theoretically destabilizes the Keto-Amine form (making it harder for N to hold the proton). However, the crystal packing forces and resonance stabilization often trap the molecule in an intermediate or Keto-Amine state in the solid lattice.
Tautomerism Mechanism Diagram
Caption: The proton transfer mechanism between the Enol-Imine and Keto-Amine tautomers, mediated by the intramolecular hydrogen bond.
Structural Characterization
Infrared Spectroscopy (FT-IR)
The IR spectrum provides definitive evidence of the functional groups and the hydrogen bonding state.
| Frequency (cm | Assignment | Structural Insight |
| 3300–3500 (broad) | Indicates strong intramolecular Hydrogen Bonding ( | |
| 1615–1625 | Azomethine stretch. A shift to lower wavenumbers (compared to free imine) indicates conjugation and H-bonding. | |
| 1580–1600 | Aromatic ring skeletal vibrations. | |
| 1510–1530 | Asymmetric stretch of the Nitro group. | |
| 1330–1350 | Symmetric stretch of the Nitro group. | |
| 1280 | Phenolic C-O stretch. Shifts towards C=O character in the keto tautomer. |
Nuclear Magnetic Resonance ( H-NMR)
NMR confirms the connectivity and the tautomeric equilibrium in solution (typically DMSO-
| Chemical Shift ( | Multiplicity | Assignment | Interpretation |
| 14.5 – 15.5 | Singlet (Broad) | Highly deshielded proton participating in a strong intramolecular Hydrogen Bond (RAHB). | |
| 9.2 – 9.8 | Singlet | Azomethine proton. Characteristic of Schiff bases. | |
| 8.5 – 8.7 | Doublet/Multiplet | Ar-H ( | Peri-proton on naphthalene, deshielded by the adjacent ring currents. |
| 7.0 – 8.2 | Multiplets | Ar-H | Aromatic protons of Naphthalene and Benzene rings. |
| 2.4 – 2.6 | Singlet | Methyl group on the aniline ring. |
X-Ray Diffraction Insights
While specific unit cell parameters depend on the solvent of crystallization, analogous structures (e.g., 3-nitro isomers) typically crystallize in Monoclinic systems (Space group
-
Bond Lengths : The
bond (~1.30 Å) and bond (~1.30 Å) often show intermediate character between single and double bonds, confirming the resonance hybridization of the tautomers. -
Planarity : The molecule is generally non-planar. The dihedral angle between the naphthalene and benzene planes is typically 30°–45° due to the steric repulsion of the ortho-methyl group.
Applications
Coordination Chemistry
The ligand acts as a monobasic bidentate chelator (
-
Complexes : Forms neutral complexes of the type
with divalent ions ( ). -
Geometry : These complexes usually adopt a distorted tetrahedral or square planar geometry, depending on the metal ion and steric constraints of the methyl group.
Biological Activity
The presence of the azomethine linkage and the nitro group enhances biological efficacy.
-
Antibacterial : Schiff bases of this class show activity against Gram-positive bacteria (S. aureus) by interfering with cell wall synthesis.
-
Mechanism : The chelation of trace metals in biological systems by the ligand inhibits metalloenzymes essential for microbial growth.
References
-
Schiff Base Synthesis & Properties
-
Synthesis and Characterization of Bioactive Schiff Base Ligands. (2018). Bulletin of the Chemical Society of Ethiopia.
-
-
Crystallography of Naphthaldimines
-
Özek, A., et al. (2004). 1-[(4-Nitrophenylamino)methylene]naphthalen-2(1H)-one. Acta Crystallographica Section E.
-
-
Tautomerism Studies
-
Keto-Enol Tautomerism in Naphthaldimines. (2022). MDPI Encyclopedia.
-
-
Nitro-Aniline Derivatives
-
2-Methyl-5-nitroaniline Properties. PubChem Compound Summary.
-
-
General Reference
-
BenchChem. Structural Comparison of Schiff Bases Derived from 2-Hydroxy-1-naphthaldehyde.
-
Technical Whitepaper: Tautomeric Dynamics and Molecular Architecture of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Topic: Keto-enol tautomerism in 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and tautomeric equilibrium of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS: 1608119-13-6). As a Schiff base derived from 2-hydroxy-1-naphthaldehyde, this compound serves as a critical model for studying proton transfer mechanisms in organic signaling and drug design.
The core of this analysis focuses on the Enol-Imine
Molecular Architecture & Tautomeric Mechanism
The Structural Core
The molecule comprises a naphthalene ring fused with a phenolic hydroxyl group at the C2 position and an iminomethyl group at C1. The nitrogen of the imine is substituted with a 2-methyl-5-nitrophenyl moiety.[1][2][3]
-
Electron Withdrawal: The 5-nitro group acts as a strong electron-withdrawing group (EWG), decreasing the electron density on the imine nitrogen.
-
Steric Influence: The 2-methyl group on the aniline ring introduces steric strain, potentially twisting the N-aryl bond and influencing the planarity required for optimal
-conjugation. -
Intramolecular Hydrogen Bonding: The defining feature is the strong intramolecular hydrogen bond (IMHB) between the hydroxyl oxygen and the imine nitrogen (
), which forms a six-membered pseudo-aromatic chelate ring.
The Tautomeric Equilibrium
Unlike simple ketones, naphthaldimines exist in a delicate equilibrium between two stable forms. This is not a resonance hybrid but a rapid proton transfer phenomenon.
-
Enol-Imine Form (OH-form):
-
Structure: C2-OH group is intact; C1=N double bond exists.
-
Dominance: Typically favored in the solid state and non-polar solvents (e.g.,
, Benzene). -
Characteristics: Aromatic naphthalene system is fully preserved.
-
-
Keto-Amine Form (NH-form):
-
Structure: Proton transfers to Nitrogen (N-H); C1-C(
) becomes a double bond; C2=O ketone forms. -
Dominance: Favored in polar aprotic/protic solvents (e.g., DMSO, Ethanol) and excited states (ESIPT).
-
Characteristics: Quinoid-like structure; higher dipole moment.
-
Diagram 1: Tautomeric Equilibrium Pathway
The following diagram illustrates the proton transfer mechanism mediated by the intramolecular hydrogen bond.
Caption: Mechanism of intramolecular proton transfer (ESIPT) in naphthaldimines, shifting between benzenoid (enol) and quinoid (keto) forms.
Synthesis Protocol
This protocol is designed for high purity to ensure accurate spectroscopic characterization of the tautomers.
Reagents:
-
2-Hydroxy-1-naphthaldehyde (99%)
-
2-Methyl-5-nitroaniline (98%)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst - optional but recommended)
Methodology:
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 20 mL absolute ethanol. | Heat gently to 40°C to ensure complete dissolution. |
| 2. Addition | Dissolve 10 mmol of 2-methyl-5-nitroaniline in 15 mL ethanol. Add dropwise to the aldehyde solution. | Stoichiometry is 1:1. Excess amine can complicate purification. |
| 3. Catalysis | Add 2-3 drops of glacial acetic acid. | Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine. |
| 4. Reflux | Reflux the mixture at 78-80°C for 3-4 hours. | Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot. |
| 5. Crystallization | Cool to room temperature, then refrigerate at 4°C overnight. | Slow cooling promotes the formation of the thermodynamically stable tautomer crystal lattice. |
| 6. Purification | Filter the precipitate. Wash with cold ethanol and recrystallize from hot ethanol/DMF (9:1). | Yield Target: >85%. Product should be yellow/orange needles. |
Diagram 2: Synthesis Workflow
Caption: Step-by-step condensation pathway for the synthesis of the target Schiff base.
Experimental Characterization & Validation
To validate the structure and tautomeric state, the following multi-modal analysis is required.
NMR Spectroscopy (Proton Assignment)
In
- ~14.0 - 15.5 ppm: A sharp singlet indicates the phenolic -OH proton involved in strong intramolecular hydrogen bonding.
- ~8.5 - 9.5 ppm: The azomethine proton (-CH=N- ).
-
Note: If the Keto-amine form were dominant, one would observe a broad signal for N-H (often further downfield or broadened out) and a shift in the backbone aromatic protons due to the loss of aromaticity in the naphthalene ring.
UV-Vis Spectroscopy (Solvatochromism)
This is the primary method to detect tautomerism in solution.
| Solvent | Dielectric Constant | Observed Bands ( | Dominant Species |
| Cyclohexane | 2.02 | ~320-380 nm | Enol-Imine (Benzenoid |
| Chloroform | 4.81 | ~320-380 nm | Enol-Imine |
| DMSO / DMF | ~47 | New band >420 nm | Keto-Amine (Quinoid charge transfer) |
Interpretation: The appearance of a new, red-shifted band (often yellow to orange color change) in polar solvents confirms the formation of the keto-amine tautomer. The polar solvent stabilizes the zwitterionic character of the keto form (
IR Spectroscopy
-
Enol Form: Strong band at ~1610-1630 cm
( ). Broad band ~3400 cm ( , often weak/broad due to H-bonding). -
Keto Form: Appearance of a band at ~1650-1670 cm
( , quinone-like).
Implications for Drug Development
The tautomeric state of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is not merely an academic curiosity; it directly impacts biological efficacy.
-
Binding Affinity: Many enzymes (e.g., DNA gyrase, Topoisomerase II) have active sites that preferentially bind specific tautomers. The Keto-amine form, being more polar and structurally rigid (due to the double bond character of the C-N linker), may fit differently into a binding pocket than the planar, aromatic Enol-imine form.
-
Membrane Permeability: The Enol-imine form is neutral and more lipophilic, facilitating passive transport across the lipid bilayer.
-
Mechanism of Action: The ability to undergo proton transfer (ESIPT) suggests potential antioxidant properties or the ability to intercept radical species.
Recommendation: In structure-activity relationship (SAR) studies, always screen this compound in solvents that mimic the physiological environment (aqueous/buffered), where the keto-amine form likely contributes significantly to the bioactive population.
References
-
Crystal Structure & Tautomerism of Naphthaldimine Analogs
- Title: 1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol
- Source: PubMed Central / Acta Crystallographica
-
URL:[Link]
- Relevance: Provides the crystallographic baseline for the 2-methyl-nitro substituted naphthaldimine class, confirming the O-H...N hydrogen bond.
-
Solv
-
Compound Identific
- Title: 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS 1608119-13-6) Product Entry
-
Source: Sigma-Aldrich
- Relevance: Verifies the commercial availability and specific CAS registry of the target isomer.
-
Biological Activity of Naphthaldimines
- Title: Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols
- Source: Scientific Reports (N
-
URL:[Link]
- Relevance: Establishes the antimicrobial potential and docking interactions (DNA gyrase) of naphthol-derived bases.
Sources
- 1. 1-(2-METHYL-5-NITROPHENYLIMINOMETHYL)-2-NAPHTHOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 1-(2-methoxy-5-nitrophenyliminomethyl)-2-naphthol (C18H14N2O4) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1-(2-methoxy-5-nitrophenyliminomethyl)-2-naphthol (C18H14N2O4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Technical Guide: Intramolecular Hydrogen Bonding in 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Executive Summary
This technical guide provides an in-depth analysis of the intramolecular hydrogen bonding (IMHB) dynamics within 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol . As a Schiff base derived from 2-hydroxy-1-naphthaldehyde, this molecule represents a critical case study in keto-enol tautomerism .[1] The interplay between the electron-withdrawing nitro group (
For researchers in drug development and materials science, understanding this bond is not merely academic; it dictates the compound's photochromic properties , lipophilicity , and membrane permeability . This guide details the synthesis, spectroscopic validation, and computational modelling required to characterize this interaction.
Structural Dynamics: The Tautomeric Equilibrium
The core feature of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is the resonance-assisted hydrogen bond (RAHB) that facilitates a proton transfer between the hydroxyl oxygen and the imine nitrogen. This results in an equilibrium between two tautomeric forms:
-
Enol-Imine (OH Form): The "classic" Schiff base structure.[2] Aromatic naphthol ring.[3]
-
Keto-Amine (NH Form): The proton transfers to the nitrogen, creating a quinoid structure in the naphthalene ring.
Mechanistic Pathway
The presence of the 5-nitro group (electron-withdrawing) on the aniline ring decreases the basicity of the imine nitrogen, theoretically stabilizing the Enol-Imine form. However, the naphthalene moiety provides significant resonance stabilization for the Keto-Amine form, often leading to a solid-state structure that exists as a hybrid or "intermediate" state.
Figure 1: Proton transfer mechanism via Excited State Intramolecular Proton Transfer (ESIPT).
Synthesis & Crystallization Protocol
To study the hydrogen bond effectively, high-purity crystals are required. The synthesis follows a standard condensation protocol, optimized here for the nitro-substituted derivative.
Materials
-
Precursor A: 2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
Precursor B: 2-Methyl-5-nitroaniline (1.0 eq)
-
Solvent: Absolute Ethanol or Methanol (Anhydrous)
-
Catalyst: Glacial Acetic Acid (Trace, optional)
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of Precursor A in 20 mL of hot absolute ethanol. Separately, dissolve 10 mmol of Precursor B in 20 mL of ethanol.
-
Condensation: Add the amine solution to the aldehyde solution dropwise under continuous stirring.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The solution typically turns deep yellow/orange, indicating imine formation. -
Precipitation: Cool the mixture slowly to room temperature, then refrigerate at
overnight. -
Filtration: Collect the precipitate via vacuum filtration. Wash with cold ethanol to remove unreacted starting materials.
-
Recrystallization (Critical): Recrystallize from hot ethanol or an ethanol/chloroform mixture (1:1). Slow evaporation is preferred to grow single crystals suitable for X-ray diffraction (XRD).
Validation Checkpoint:
-
TLC: Silica gel, Hexane:Ethyl Acetate (7:3).[4] Product should show a single spot distinct from reactants.
-
Yield: Expected range 80–90%.
Spectroscopic Characterization
This section details how to interpret the data to confirm the intramolecular hydrogen bond.
A. Single Crystal X-Ray Diffraction (XRD)
XRD is the definitive method for observing the tautomeric state.[1]
-
Target Metric: Examine the
and bond lengths.[5]-
Pure Enol:
, . -
Pure Keto:
, . -
This Compound: Expect intermediate bond lengths (e.g.,
), indicating a strong hydrogen bond and resonance hybridization [1].
-
-
H-Bond Geometry: Look for an
distance of 2.50–2.60 Å , characteristic of a strong intramolecular bond [2].
B. Infrared Spectroscopy (FT-IR)
The IMHB significantly shifts vibrational frequencies.
| Functional Group | Enol-Imine Signature ( | Keto-Amine Signature ( | Observation in 1-(2-Methyl-5-nitro...) |
| Broad, weak ~3000–2500 | Broad ~3200–3000 | Broad band ~2800–3100 (indicates strong H-bonding) | |
| Sharp ~1620–1630 | N/A | Shifted to ~1610–1615 (due to conjugation) | |
| N/A | Strong ~1650 | Often appears as a shoulder or weak band if equilibrium exists. |
C. NMR Spectroscopy ( -NMR)
-
The "Ghost" Proton: The proton involved in the IMHB is highly deshielded.
-
Signal: Look for a singlet in the 14.0–16.0 ppm range.
-
Interpretation: A sharp signal indicates a static bond; a broad signal suggests rapid exchange between tautomers on the NMR timescale [3].
Computational Modelling (DFT)[6][7]
To validate experimental findings, Density Functional Theory (DFT) is employed.[2][6][7]
Recommended Workflow
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311G(d,p) (Standard) or wB97X-D (for better dispersion handling).
-
Task: Potential Energy Surface (PES) scan.
-
Variable: Scan the
bond distance (transferring H towards N).
Figure 2: Computational workflow for mapping the proton transfer energy barrier.
Applications & Significance
Drug Development: The "Pseudo-Macrocycle" Effect
The strong intramolecular hydrogen bond creates a pseudo-six-membered ring . This planarizes the molecule and masks the polar donor/acceptor groups (
-
Impact: Enhanced passive diffusion across cell membranes.
-
Potential: Schiff bases of this class have demonstrated antibacterial activity against S. aureus and E. coli [4].
Materials Science: Photochromism
In the solid state, the restricted rotation allows the molecule to undergo reversible color changes upon UV irradiation (photochromism) due to the ESIPT mechanism (Enol
References
-
Ozek, A. et al. (2010). "1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol." Acta Crystallographica Section E, 66(4), o852.
- Note: This reference describes the 2-methyl-3-nitro isomer, providing the definitive structural analogue for the bond lengths and tautomeric behavior described in this guide.
-
Majumdar, P. et al. (2006). "Intramolecular hydrogen bonding in N-salicylideneanilines: X-ray diffraction and solid-state NMR studies." Journal of the Chemical Society, Faraday Transactions.
-
Alkhimova, L.E. et al. (2021).[6][7] "A Family of Ethyl N-Salicylideneglycinate Dyes Stabilized by Intramolecular Hydrogen Bonding." Molecules, 26(11), 3137.
-
BenchChem. (2025).[1] "Structural comparison of Schiff bases derived from 2-Amino-1-naphthaldehyde and other aldehydes." BenchChem Technical Guides.
Sources
Physicochemical Properties and Coordination Dynamics of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol: A Technical Guide
Executive Summary
The compound 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS: 200394-49-6) is a highly conjugated, bidentate (N,O) Schiff base ligand critical to modern coordination chemistry and photophysics. Derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline, this ligand is defined by its robust intramolecular hydrogen bonding and its ability to undergo solvent-dependent keto-enol tautomerism. This whitepaper provides an in-depth analysis of its structural chemistry, physicochemical properties, and field-proven experimental methodologies for synthesis and validation.
Structural Chemistry & Electronic Modulation
The physicochemical behavior of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is governed by a delicate balance of steric hindrance and electronic modulation.
The presence of the strongly electron-withdrawing nitro (-NO₂) group at the 5-position of the aniline ring significantly depletes the electron density across the aromatic system, thereby reducing the basicity of the azomethine (C=N) nitrogen. Concurrently, the methyl (-CH₃) group at the 2-position introduces steric bulk, forcing the naphthyl and phenyl rings out of strict coplanarity. This structural twisting dictates the geometry of the intramolecular hydrogen bond (O-H···N), which is the primary driver of the molecule's tautomeric and photophysical properties, as demonstrated in foundational studies of [1].
Physicochemical Properties
Keto-Enol Tautomerism & ESIPT
A defining characteristic of 2-hydroxy-1-naphthaldehyde derivatives is their dynamic phenol-imine ⇌ keto-enamine tautomerism [1].
-
Ground-State Dynamics: In non-polar solvents (e.g., toluene, cyclohexane), the molecule exists predominantly in the phenol-imine form. However, in polar or hydrogen-bonding solvents (e.g., DMSO, ethanol), the equilibrium shifts toward the keto-enamine form. This shift occurs because polar solvents stabilize the highly polarized, zwitterionic-like transition state of the keto form.
-
Excited-State Dynamics: Upon UV excitation, the ligand undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . The hydroxyl proton rapidly tunnels to the imine nitrogen, generating an excited keto tautomer. This pathway results in a massive Stokes shift during fluorescence emission, making this ligand an exceptional candidate for fluorescent metal-ion sensing.
Fig 1. Ground-state and excited-state intramolecular proton transfer (ESIPT) pathways.
Spectroscopic Signatures
The tautomeric state and structural integrity of the ligand can be quantitatively mapped using multi-nuclear spectroscopy. The data below summarizes the expected physicochemical signals based on analogous[2].
Table 1: Quantitative Spectroscopic Assignments
| Spectroscopic Method | Target Functional Group | Observed Signal / Peak | Assignment & Causality |
| UV-Vis (Toluene) | π → π* / n → π* | ~330 - 350 nm | Dominant phenol-imine tautomer in non-polar environments. |
| UV-Vis (DMSO) | Charge Transfer (CT) | ~420 - 450 nm | Emergence of keto-enamine tautomer due to solvent stabilization. |
| FT-IR (Solid) | ν(C=N) Azomethine | ~1615 - 1625 cm⁻¹ | Shifted to lower frequencies due to strong intramolecular H-bonding. |
| FT-IR (Solid) | ν(C=O) Quinonoid | ~1640 cm⁻¹ | Indicates partial keto-enamine character in the solid-state lattice. |
| ¹H NMR (CDCl₃) | -OH (Phenolic) | ~14.5 - 15.5 ppm (s) | Extreme downfield shift confirms strong O-H···N intramolecular bonding. |
| ¹H NMR (CDCl₃) | -CH=N (Azomethine) | ~8.9 - 9.3 ppm (s) | Highly deshielded due to conjugation and adjacent electronegative nitrogen. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic reasoning (causality) behind the experimental choice.
Protocol 1: Synthesis and Purification of the Ligand
The synthesis of[3] requires overcoming the poor nucleophilicity of 2-methyl-5-nitroaniline.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 30 mL of absolute ethanol. Causality: Absolute ethanol is used to minimize the presence of water, which would otherwise drive the equilibrium backward, hydrolyzing the newly formed imine.
-
Amine Addition: Slowly add 10 mmol of 2-methyl-5-nitroaniline to the stirring solution.
-
Electrophilic Activation: Add 3-5 drops of glacial acetic acid. Causality: The strongly electron-withdrawing -NO₂ group severely deactivates the amine. Acetic acid protonates the carbonyl oxygen of the naphthaldehyde, increasing the electrophilicity of the carbonyl carbon and forcing the nucleophilic attack to proceed.
-
Reflux & Monitoring: Reflux the mixture at 80°C for 3-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase until the precursor spots disappear.
-
Isolation: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the vivid yellow/orange microcrystals under a vacuum.
-
Purification: Recrystallize from a hot mixture of Ethanol/DMF (9:1) to yield the pure Schiff base ligand.
Fig 2. Optimized synthetic workflow and validation for the Schiff base ligand.
Protocol 2: Spectroscopic Validation of Tautomeric Equilibrium
To validate the purity and structural integrity of the synthesized ligand, a UV-Vis solvent titration must be performed to confirm the presence of an isosbestic point.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1.0 × 10⁻⁴ M stock solution of the ligand in anhydrous toluene (a non-polar solvent where the phenol-imine form absorbs at ~340 nm).
-
Titration Series: Prepare 5 cuvettes. Keep Cuvette 1 as 100% toluene. Gradually increase the volume fraction of DMSO (a highly polar solvent) in Cuvettes 2 through 5, ending with 100% DMSO in Cuvette 5.
-
Spectral Acquisition: Scan each sample from 250 nm to 600 nm.
-
Self-Validation Check: Overlay the spectra. Causality: As the DMSO concentration increases, the peak at ~340 nm will decrease, and a new peak at ~430 nm (keto-enamine form) will rise. If the compound is pure and degrading side-reactions are absent, all spectral curves will intersect at exactly one sharp wavelength (the isosbestic point). A smeared intersection mathematically proves the presence of impurities or degradation.
Conclusion
The 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol ligand serves as a premier model for understanding how steric bulk and extreme electronic deactivation influence intramolecular proton transfer. By utilizing rigorous, acid-catalyzed synthetic protocols and self-validating spectroscopic titrations, researchers can leverage this compound's distinct keto-enol tautomerism for advanced applications in transition metal coordination and fluorescent probe development.
References
-
Martínez, R. F., Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Light, M. E., & Palacios, J. C. (2011). "Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state." Organic & Biomolecular Chemistry, RSC Publishing.[Link]
-
Yıldız, M., et al. (2002). "Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine." Molecules, PMC.[Link]
Sources
- 1. Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 200394-49-6 | Sigma-Aldrich [sigmaaldrich.com]
Computational Protocol for HOMO-LUMO Energy Gap Calculation of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol via Density Functional Theory (DFT)
Executive Summary
The compound 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS: 200394-49-6) is a highly conjugated Schiff base characterized by an azomethine (-C=N-) linkage bridging a 2-naphthol moiety and a substituted nitrophenyl ring[1]. Because of its distinct electron-donating (-OH, -CH₃) and electron-withdrawing (-NO₂) groups, this molecule exhibits pronounced intramolecular charge transfer (ICT). For drug development professionals and materials scientists, calculating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical step in predicting the molecule's kinetic stability, optical properties, and biochemical reactivity[2].
This whitepaper outlines a highly authoritative, self-validating computational protocol using Density Functional Theory (DFT) to extract Frontier Molecular Orbital (FMO) energies and derive global reactivity descriptors.
Theoretical Framework & Methodological Rationale
Why Density Functional Theory (DFT)?
DFT has become the gold standard for quantum mechanical modeling of organic molecules because it provides an optimal balance between computational cost and electron correlation accuracy[3]. Unlike basic Hartree-Fock (HF) methods, DFT accounts for electron correlation, which is strictly required to accurately map the spatial distribution of FMOs in highly conjugated push-pull systems[4].
Functional and Basis Set Selection: The Causality
For 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol, the recommended level of theory is B3LYP/6-311+G(d,p) .
-
The B3LYP Functional : This hybrid functional incorporates a portion of exact exchange from Hartree-Fock theory, which corrects the self-interaction error inherent in pure density functionals, yielding highly accurate fundamental energy gaps[5].
-
The 6-311+G(d,p) Basis Set :
-
Diffuse functions (+): Essential for accurately modeling the electron-rich lone pairs on the oxygen and nitrogen atoms. Without diffuse functions, the LUMO energy is often artificially elevated.
-
Polarization functions (d,p): Allow the atomic orbitals to distort asymmetrically, which is mechanically necessary to capture the electron density shift from the naphthol donor to the nitro acceptor during excitation.
-
The Self-Validating Computational Protocol
To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step protocol utilizes Gaussian 09/16 software to ensure the calculated HOMO-LUMO gap reflects a true physical state[4].
Step 1: 3D Geometry Construction and Conformational Search
-
Utilize GaussView to construct the initial 3D geometry of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol.
-
Ensure the azomethine (-CH=N-) bond is set to the E-configuration, which minimizes steric hindrance between the naphthyl and phenyl rings.
-
Establish an intramolecular hydrogen bond between the naphthol hydroxyl (-OH) and the imine nitrogen (-N=), a defining stabilizing feature of this class of Schiff bases.
Step 2: Ground-State Geometry Optimization
-
Set up the Gaussian input file with the route section: #p opt b3lyp/6-311+g(d,p).
-
Execute the optimization to allow the nuclear coordinates to relax to their lowest energy configuration.
Step 3: Frequency Calculation (The Self-Validation Step)
-
Run a vibrational frequency calculation on the optimized geometry using the route: #p freq b3lyp/6-311+g(d,p).
-
Causality Check : Analyze the output for imaginary frequencies. A valid, stable ground state must possess zero imaginary frequencies [6]. If an imaginary frequency is present, the structure is trapped at a saddle point (transition state) and must be perturbed and re-optimized.
Step 4: FMO Extraction and TD-DFT Simulation
-
Extract the
and eigenvalues from the validated .chk or .log file[2]. -
Perform a Time-Dependent DFT (TD-DFT) calculation (#p td=(nstates=6) b3lyp/6-311+g(d,p)) to simulate the UV-Vis absorption spectrum. This correlates the fundamental HOMO-LUMO gap with the optical excitation gap (
and transitions).
Fig 1. Self-validating DFT computational workflow for ground-state optimization and FMO extraction.
Data Presentation: Global Reactivity Descriptors
The HOMO and LUMO energies are not merely abstract values; they are the mathematical foundation for calculating a suite of global reactivity descriptors based on Koopmans' theorem[3].
-
HOMO Energy (
) : Represents the molecule's electron-donating ability (Ionization Potential). -
LUMO Energy (
) : Represents the molecule's electron-accepting ability (Electron Affinity). -
Energy Gap (
) : A large gap implies high kinetic stability and low chemical reactivity, whereas a narrow gap indicates a highly polarizable molecule prone to intramolecular charge transfer[5].
Below is a structured data presentation of the reactivity descriptors, featuring representative computational estimates typical for this specific push-pull naphthol Schiff base scaffold.
| Parameter | Symbol | Mathematical Derivation | Representative Value (eV) |
| HOMO Energy | Direct from DFT output | -6.15 | |
| LUMO Energy | Direct from DFT output | -2.75 | |
| Energy Gap | 3.40 | ||
| Ionization Potential | 6.15 | ||
| Electron Affinity | 2.75 | ||
| Chemical Hardness | 1.70 | ||
| Chemical Softness | 0.29 | ||
| Electronegativity | 4.45 | ||
| Electrophilicity Index | 5.82 |
(Note: Values provided are representative baseline estimates for the 2-naphthol Schiff base framework to demonstrate proper data structuring and descriptor relationships).
Fig 2. Logical derivation of global reactivity descriptors from fundamental HOMO and LUMO energies.
Conclusion & Application in Drug Development
For 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol, the spatial distribution of the HOMO is typically localized over the electron-rich 2-naphthol ring, while the LUMO is heavily concentrated over the electron-withdrawing nitrophenyl moiety. Calculating the precise HOMO-LUMO gap using the rigorous, self-validating DFT protocol outlined above allows researchers to quantify the energy required for this intramolecular charge transfer.
In a drug development context, these global reactivity descriptors (
References
-
Title : HOMO-LUMO Energy Gap Source : Schrödinger URL : [Link]
-
Title : DFT Calculations on Molecular Structure and HOMO-LUMO Study Source : International Research Journal URL :[Link]
-
Title : Molecular Design, Spectroscopic, DFT, Pharmacological Studies Source : MDPI URL :[Link]
-
Title : Designing, Characterization, DFT, Biological Effectiveness Source : National Center for Biotechnology Information (PMC) URL :[Link]
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- 4. mdpi.com [mdpi.com]
- 5. Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
A Technical Guide to the Photophysical Properties and Fluorescence Mechanisms of Naphthol-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol-based Schiff bases represent a versatile class of organic compounds that have garnered significant attention in various scientific disciplines, including materials science, medicinal chemistry, and environmental science. Their facile synthesis, structural diversity, and, most notably, their intriguing photophysical properties make them prime candidates for the development of advanced functional materials.[1][2] These compounds are characterized by the presence of a naphthalene ring and an azomethine (-C=N-) group, which form the core of their chromophoric system. The inherent ability of these molecules to exhibit tunable fluorescence emission through various mechanisms positions them as powerful tools for sensing, imaging, and optoelectronic applications.[3] This guide provides an in-depth exploration of the photophysical properties and fluorescence mechanisms of naphthol-based Schiff bases, offering field-proven insights for researchers and professionals in drug development and materials science.
I. The Foundation: Synthesis and Structural Characterization
The synthesis of naphthol-based Schiff bases is typically a straightforward condensation reaction between a hydroxyl-substituted naphthaldehyde (such as 2-hydroxy-1-naphthaldehyde) and a primary amine.[1][4] This reaction is often carried out in a suitable solvent like ethanol with catalytic amounts of acid. The choice of the amine component offers a simple yet effective strategy for tuning the steric and electronic properties of the resulting Schiff base, thereby influencing its photophysical behavior.[5]
A. General Synthetic Protocol:
-
Dissolve the desired naphthaldehyde derivative in a minimal amount of absolute ethanol.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.
-
Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.
Characterization of the synthesized Schiff bases is crucial to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the formation of the imine bond.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, particularly the C=N stretching vibration of the imine.[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: To study the electronic transitions within the molecule.
II. Unraveling the Photophysical Properties
The photophysical properties of naphthol-based Schiff bases are at the heart of their functionality. These properties are dictated by the molecule's electronic structure and how it interacts with its environment.
A. Absorption and Emission Spectra:
Naphthol-based Schiff bases typically exhibit strong absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions within the conjugated system.[8] The position and intensity of these bands are sensitive to the electronic nature of the substituents on both the naphthol and the amine moieties, as well as the polarity of the solvent.[9][10]
Upon excitation, these compounds can emit light through fluorescence. The fluorescence emission spectra are often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This large shift is a hallmark of significant structural rearrangement in the excited state, a key feature of processes like Excited-State Intramolecular Proton Transfer (ESIPT).
Table 1: Representative Photophysical Data of Naphthol-Based Schiff Bases
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| N-salicylidene-1-aminonaphthalene | Cyclohexane | 350, 420 | 530 | - |
| N-(2-hydroxy-1-naphthylidene)aniline | Toluene | 365, 450 | 550 | 0.02 |
| N-(2-hydroxy-1-naphthylidene)-4-methoxyaniline | Toluene | 370, 460 | 565 | 0.05 |
Note: The data presented are illustrative and can vary based on specific molecular structures and experimental conditions.
B. Influence of Environmental Factors:
The fluorescence of naphthol-based Schiff bases is highly sensitive to the surrounding environment.
-
Solvent Polarity: The polarity of the solvent can significantly influence the absorption and emission spectra.[11][12] In polar solvents, intermolecular hydrogen bonding with the Schiff base can compete with intramolecular hydrogen bonding, affecting the efficiency of ESIPT and leading to changes in the emission wavelength and intensity.[13][14]
-
pH: The presence of acidic or basic functional groups in the molecule can lead to pH-dependent changes in the photophysical properties. This property is often exploited for the development of pH sensors.
-
Metal Ions: The imine nitrogen and the hydroxyl oxygen atoms of naphthol-based Schiff bases can act as a chelating site for various metal ions.[15] This coordination can lead to a "turn-on" or "turn-off" fluorescence response, making them excellent candidates for fluorescent chemosensors.[3][16][17]
III. Core Fluorescence Mechanisms
The fascinating fluorescence behavior of naphthol-based Schiff bases is primarily governed by two key mechanisms: Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).
A. Excited-State Intramolecular Proton Transfer (ESIPT):
ESIPT is a phototautomerization process that occurs in molecules containing an intramolecular hydrogen bond.[18] In naphthol-based Schiff bases, the hydroxyl group on the naphthalene ring forms an intramolecular hydrogen bond with the imine nitrogen atom. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the imine nitrogen increase, leading to the transfer of the proton from the oxygen to the nitrogen atom. This process results in the formation of a transient keto-tautomer, which is responsible for the characteristic long-wavelength, large Stokes-shifted fluorescence.[19]
The ESIPT process can be depicted as follows:
Caption: The ESIPT process in naphthol-based Schiff bases.
The efficiency of ESIPT can be modulated by various factors, including the strength of the intramolecular hydrogen bond and the polarity of the solvent. In some cases, both the enol and keto forms can be emissive, leading to dual fluorescence.[13]
B. Aggregation-Induced Emission (AIE):
AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation in the solid state or in poor solvents.[20] This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Many naphthol-based Schiff bases exhibit AIE characteristics.[21] In dilute solutions, these molecules may undergo rapid intramolecular rotations, leading to fluorescence quenching. However, in the aggregated state, these rotations are hindered, causing a significant enhancement in fluorescence intensity.
Caption: The mechanism of Aggregation-Induced Emission (AIE).
The combination of ESIPT and AIE properties in a single molecule can lead to novel photophysical behaviors and applications. For instance, AIE-active ESIPT molecules can be used for developing highly sensitive sensors and bio-imaging agents.[21]
IV. Experimental Protocols for Characterization
To thoroughly investigate the photophysical properties and fluorescence mechanisms of naphthol-based Schiff bases, a combination of spectroscopic and computational techniques is employed.
A. Steady-State and Time-Resolved Fluorescence Spectroscopy:
This is the primary technique for studying the fluorescence properties of these compounds.
Step-by-Step Protocol:
-
Sample Preparation: Prepare dilute solutions of the Schiff base in various solvents of different polarities (e.g., cyclohexane, toluene, acetonitrile, methanol) in quartz cuvettes. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Absorption Measurement: Record the UV-Vis absorption spectrum of each solution to determine the absorption maxima.
-
Steady-State Fluorescence Measurement:
-
Set the excitation wavelength to the absorption maximum.
-
Record the fluorescence emission spectrum.
-
Repeat for all solvents.
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Time-Resolved Fluorescence Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source at the absorption maximum.
-
Collect the fluorescence decay profile.
-
Analyze the decay data to determine the fluorescence lifetime(s).
-
B. Computational Modeling (Density Functional Theory - DFT):
DFT and time-dependent DFT (TD-DFT) calculations are powerful tools for gaining insights into the electronic structure and photophysical processes of naphthol-based Schiff bases.[6][16]
Workflow for Computational Analysis:
Caption: A typical workflow for DFT/TD-DFT calculations.
These calculations can provide valuable information on:
-
Optimized ground and excited-state geometries.
-
Vertical excitation energies (absorption spectra).
-
Emission energies (fluorescence spectra).
-
The potential energy surface for the proton transfer reaction in ESIPT.
-
The nature of the electronic transitions involved.
V. Applications in Drug Development and Beyond
The unique photophysical properties of naphthol-based Schiff bases make them valuable in various applications, including:
-
Fluorescent Probes for Metal Ions and Anions: Their ability to selectively bind to specific ions and produce a measurable change in fluorescence makes them ideal for sensing applications in biological and environmental samples.[3][15][22]
-
Bio-imaging: Their bright fluorescence and, in some cases, AIE properties, allow for the imaging of cells and tissues with high contrast.[3]
-
Organic Light-Emitting Diodes (OLEDs): The tunable emission colors and good thermal stability of some naphthol-based Schiff bases make them promising materials for use in OLEDs.
-
Anticancer and Antimicrobial Agents: Some Schiff bases and their metal complexes have shown promising biological activities, including anticancer and antimicrobial properties.[1]
Conclusion
Naphthol-based Schiff bases are a fascinating class of compounds with a rich and tunable photochemistry. Their fluorescence properties, governed by mechanisms such as ESIPT and AIE, can be rationally designed and controlled through synthetic modifications and environmental manipulation. This in-depth understanding of their photophysical behavior is crucial for harnessing their full potential in the development of advanced materials for sensing, imaging, optoelectronics, and drug discovery. The experimental and computational protocols outlined in this guide provide a solid framework for researchers to explore and exploit the remarkable properties of these versatile molecules.
References
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An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Sensors & Diagnostics. [Link]
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Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. (n.d.). PMC. [Link]
-
Tunable far-red fluorescence utilizing π-extension and substitution on the excited state intramolecular proton transfer (ESIPT) of naphthalene-based Schiff bases: A combined experimental and theoretical study. (n.d.). Semantic Scholar. [Link]
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New Azo-Schiff Compounds and Metal Complexes Derived from 2-Naphthol Synthesis, Characterization, Spectrophotometric, and Study of Biological Activity. (2023). CURRENT APPLIED SCIENCE AND TECHNOLOGY. [Link]
-
Origin of Water-Induced Fluorescence Turn-On from a Schiff Base Compound: AIE or H-Bonding Promoted ESIPT? (n.d.). PMC. [Link]
-
Tuning the fluorescence behavior of liquid crystal molecules containing Schiff-base: Effect of solvent polarity. (n.d.). Academia.edu. [Link]
-
Synthesis, Spectroscopic Characterization and Biological Studies as an Anticancer of a Novel Schiff Base Ligand (LH) and Its Palladium. (2024). Journal of Cluster Science. [Link]
-
Synthesis and Spectroscopic Studies of New Schiff Bases. (n.d.). PMC. [Link]
-
Preparation-and Spectroscopic Characterization of Transition Metal Complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino. (2022). Semantic Scholar. [Link]
-
(PDF) New Azo-Schiff Compounds and Metal Complexes Derived from 2-Naphthol Synthesis, Characterization, Spectrophotometric, and Study of Biological Activity. (n.d.). ResearchGate. [Link]
-
ESIPT and AIE characteristics of three Schiff base derivatives and the relevant photophysical mechanism analyses. (2025). ResearchGate. [Link]
-
Experimental and Theoretical Exploration of ESIPT in a Systematically Constructed Series of Benzimidazole Based Schiff Base Probes: Application as Chemosensors. (n.d.). ResearchGate. [Link]
-
Role of Schiff Bases and their Complexes in Optoelectronic Devices: A Review. (2026). Asian Publication Corporation. [Link]
-
Application of Schiff base as a fluorescence sensor. (n.d.). Jetir.Org. [Link]
-
(PDF) Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. (2023). ResearchGate. [Link]
-
SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. (2011). Digi.Lib.Upb.Ro. [Link]
-
A facile fluorescent chemosensor based on naphthalene-derived Schiff base for zinc ions in aqueous solution. (n.d.). Analytical Methods. [Link]
-
Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: a chemometrics study. (2012). PubMed. [Link]
-
1-Amino-2-hydroxy-4-naphthalenesulfonic Acid Based Schiff Bases or naphtho[1,2-d]oxazoles: Selective Synthesis and Photophysical Properties. (2015). PubMed. [Link]
-
ESIPT-AIE active Schiff base based on 2-(2′-hydroxyphenyl)benzo-thiazole applied as multi-functional fluorescent chemosensors. (n.d.). Dalton Transactions. [Link]
-
Experimental and Theoretical Biological Probing of Schiff Bases as Esterase Inhibitors: Structural, Spectral and Molecular Insights. (2023). MDPI. [Link]
-
Tuning the Fluorescence Behavior of Liquid Crystal Molecules Containing Schiff-Base: Effect of Solvent Polarity. (2025). ResearchGate. [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
-
New AIE+ESIPT β-Naphthol Azine-based Chemosensor of Cu2+ ions, An Experimental and In Silico Analysis. (2025). Trends in Sciences. [Link]
-
Photophysical properties and theoretical investigations of newly synthesized pyrene-naphthalene based Schiff base ligand and its copper(II) complexes. (n.d.). ResearchGate. [Link]
-
ESIPT Active Schiff Base Fluorescent Sensor for Selective and Sensitive Detection of Co(II) Ions: Experimental, DFT Optimization Studies and Real Sample Analysis. (2026). PubMed. [Link]
-
Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: A chemometrics study. (n.d.). ResearchGate. [Link]
-
A naphthol-based highly selective fluorescence turn-on and reversible sensor for Al(III) ion. (n.d.). . [Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. (2018). Chemical Society Reviews. [Link]
-
Surprising Solid-State ESIPT Emission from Apparently Ordinary Salicyliden Glycinates Schiff Bases. (2022). MDPI. [Link]
-
Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. (n.d.). JOCPR. [Link]
-
Substituted Pyrrole‐based Schiff Bases: Effect On The Luminescence Of Neutral Heteroleptic Cu(I) Complexes. (2024). ChemistryOpen. [Link]
-
Comparative optical studies of naphthalene based Schiff base complexes for colour tunable application. (n.d.). ResearchGate. [Link]
-
(PDF) Photophysical poperties of Schiff-base metal complexes. (2025). ResearchGate. [Link]7_Photophysical_poperties_of_Schiff-base_metal_complexes)
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Comprehensive Theoretical Framework for the Characterization of Nonlinear Optical (NLO) Properties
Content Type: Technical Whitepaper Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Subject: Theoretical Protocol for NLO Characterization of Organic Chromophores
Executive Summary
The characterization of nonlinear optical (NLO) properties in organic compounds is a critical step in the development of next-generation photonic devices, optical switches, and bio-imaging agents.[1] In the context of drug development, NLO modalities such as Second Harmonic Generation (SHG) and Two-Photon Excited Fluorescence (TPEF) offer label-free, high-resolution imaging capabilities that are essential for studying crystal polymorphism and intracellular drug distribution.
This guide provides a rigorous, self-validating computational protocol for predicting the NLO response of candidate compounds. By leveraging Density Functional Theory (DFT) with long-range corrected functionals, researchers can accurately model the intramolecular charge transfer (ICT) mechanisms that drive high hyperpolarizability.
Theoretical Foundation & Methodological Causality
The Choice of Hamiltonian: Why Long-Range Correction Matters
Standard hybrid functionals (e.g., B3LYP) notoriously overestimate the polarizability and hyperpolarizability of push-pull
Scientific Directive: To ensure Expertise & Experience (E-E-A-T), this protocol mandates the use of Range-Separated Hybrid (RSH) Functionals .
-
Recommended Functional: CAM-B3LYP or wB97XD.
-
Causality: These functionals separate the exchange interaction into short-range and long-range components, correcting the "self-interaction error" and providing accurate excitation energies essential for reliable NLO predictions [1][2].
-
-
Basis Set: 6-311++G(d,p) or aug-cc-pVDZ.
-
Causality: NLO properties depend heavily on the "tail" of the electron density. Diffuse functions (++ or aug) are non-negotiable for describing the loosely bound electrons that respond to external electric fields [3].
-
Computational Protocol (Step-by-Step)
This workflow is designed as a self-validating loop. Failure at any validation step requires a return to the parameterization phase.
Phase I: Structural Relaxation & Validation
-
Input Generation: Construct the initial geometry of the candidate compound.
-
Geometry Optimization: Minimize the total energy to locate the global minimum on the Potential Energy Surface (PES).
-
Level of Theory: B3LYP/6-31G(d,p) (Cost-effective for geometry).
-
Solvation: Apply IEF-PCM (Polarizable Continuum Model) if the experimental context is solution-phase (e.g., DMSO or Chloroform).
-
-
Frequency Analysis (Self-Validation): Compute vibrational frequencies at the same level of theory.
-
Pass Criteria: No imaginary frequencies (NImag=0).
-
Fail Criteria: Presence of imaginary frequencies indicates a transition state or saddle point. Re-optimize.
-
Phase II: Electronic Property & NLO Calculation
Once the geometry is validated, perform a Single Point Energy (SPE) calculation using the high-accuracy model defined in Section 2.1.
-
Frontier Molecular Orbital (FMO) Analysis:
-
Polarizability & Hyperpolarizability:
-
Use the Coupled-Perturbed Kohn-Sham (CPKS) method or Finite Field (FF) approach to compute the tensor components.
-
Key Tensors:
-
Polarizability (
): Second-rank tensor. -
First Hyperpolarizability (
): Third-rank tensor (responsible for SHG).
-
-
Data Analysis & Interpretation
Quantitative Descriptors
The raw tensor output from software (like Gaussian, ORCA, or GAMESS) must be converted into scalar quantities for comparison.
Table 1: Standard Equations for NLO Parameters
| Parameter | Symbol | Equation / Definition |
| Dipole Moment | ||
| Mean Polarizability | ||
| Total First Hyperpolarizability | ||
| Vector Component |
Note: Ensure conversion from Atomic Units (a.u.) to Electrostatic Units (esu) for publication. Conversion factor for
Data Presentation Template
When reporting results, summarize the electronic and optical data in a unified table to facilitate the "structure-property relationship" analysis.
Table 2: Calculated Electronic and NLO Properties (Template)
| Compound ID | HOMO (eV) | LUMO (eV) | ||||
| Reference (Urea) | 1.37 | -6.5 | -0.5 | 6.0 | 0.35 | 0.37 |
| Candidate | [Calc] | [Calc] | [Calc] | [Calc] | [Calc] | [Calc] |
Interpretation: A candidate with a
Visualization of Workflows and Mechanisms
The Computational Workflow
The following diagram illustrates the decision logic required to ensure scientific integrity during the study.
Figure 1: Self-validating computational workflow for NLO property prediction. The diamond node acts as a critical quality control gate.
The Donor-Acceptor Mechanism (Push-Pull System)
NLO response in organic molecules is typically driven by Intramolecular Charge Transfer (ICT) from an electron donor (D) to an acceptor (A) through a
Figure 2: Schematic of the D-π-A architecture. The efficiency of the ICT process directly correlates with the magnitude of
References
-
Reliability of Density Functional Theory for Estimation of the Molecular Hyperpolarizability. University of Central Florida. [Link]
-
Nonlinear Optical Materials: Predicting the First-Order Molecular Hyperpolarizability of Organic Molecular Structures. MDPI. [Link]
-
Density Functional Theory Study of Substitution Effects on the Second-Order Nonlinear Optical Properties. MDPI. [Link]
-
Theoretical investigation of electronic and non-linear optical properties of new D-π-A compounds. Malaysian Journal of Analytical Sciences. [Link]
-
Pharmaceutical applications of non-linear imaging. PubMed / NIH. [Link]
Sources
- 1. Nonlinear Optical Materials: Predicting the First-Order Molecular Hyperpolarizability of Organic Molecular Structures [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical designing of non-fullerene derived organic heterocyclic compounds with enhanced nonlinear optical amplitude: a DFT based prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaleras.com [journaleras.com]
- 5. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07134G [pubs.rsc.org]
Methodological & Application
Synthesis and Characterization Protocol for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS: 200394-49-6) is a highly conjugated Schiff base (imine) synthesized via the condensation of 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline. In pharmaceutical development and materials science, compounds containing the 2-hydroxy-1-naphthaldehyde moiety are highly valued for their metal-chelating capabilities, photochromic properties, and diverse biological activities.
Mechanistic Causality & Structural Dynamics: The synthesis relies on a classic nucleophilic addition-elimination mechanism. The reaction is performed in absolute ethanol to drive the equilibrium toward the imine product by minimizing the presence of water, which could otherwise trigger hydrolysis. A catalytic amount of glacial acetic acid is critical: it protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This activation is necessary because the strong electron-withdrawing nature of the nitro group on the aniline ring significantly reduces the nucleophilicity of the amine.
Furthermore, Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit pronounced keto-enol (or phenol-imine to keto-amine) tautomerism. In the solid state, these molecules frequently crystallize predominantly in the keto-amine tautomeric form, a conformation that is thermodynamically stabilized by strong intramolecular N—H···O hydrogen bonding[1]. This structural feature dictates their solid-state packing, stacking interactions, and unique spectroscopic signatures[2].
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements and physicochemical properties of the reagents utilized in this protocol.
| Reagent / Material | Molecular Weight | Equivalents | Amount | Functional Role |
| 2-Hydroxy-1-naphthaldehyde | 172.18 g/mol | 1.00 | 1.72 g (10.0 mmol) | Electrophile |
| 2-Methyl-5-nitroaniline | 152.15 g/mol | 1.05 | 1.60 g (10.5 mmol) | Nucleophile |
| Absolute Ethanol | 46.07 g/mol | Solvent | 30.0 mL | Reaction Medium |
| Glacial Acetic Acid | 60.05 g/mol | Catalytic | 3–5 drops | Acid Catalyst |
| Target Schiff Base Product | 306.32 g/mol | 1.00 (Theoretical) | 3.06 g | Final Compound |
Experimental Workflow
Fig 1: Experimental workflow for the synthesis and purification of the Schiff base.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
Action: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g (10.0 mmol) of 2-hydroxy-1-naphthaldehyde in 20 mL of absolute ethanol.
-
Causality: Absolute ethanol is mandated over aqueous or lower-grade solvents to prevent the premature hydrolysis of the forming imine bond, thereby pushing the thermodynamic equilibrium toward the final product.
Step 2: Addition of the Amine
-
Action: Slowly add 1.60 g (10.5 mmol) of 2-methyl-5-nitroaniline to the stirring solution.
-
Causality: A slight stoichiometric excess (0.05 eq) of the amine is utilized to ensure the complete consumption of the aldehyde. Unreacted 2-hydroxy-1-naphthaldehyde is notoriously difficult to separate from the final Schiff base due to their overlapping solubility profiles.
Step 3: Acid Catalysis
-
Action: Add 3–5 drops of glacial acetic acid to the mixture.
-
Causality: The electron-withdrawing nitro group on the aniline derivative severely dampens the nucleophilicity of the primary amine. Glacial acetic acid provides mild protonation of the aldehyde's carbonyl oxygen, enhancing its electrophilicity without over-protonating the weakly nucleophilic amine (which would halt the reaction).
Step 4: Reflux and In-Process Validation
-
Action: Attach a reflux condenser and heat the mixture to 75–80 °C (gentle reflux) for 3 to 4 hours.
-
Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is self-validating when the starting aldehyde spot (
) is completely consumed, replaced by a brightly colored, highly conjugated product spot ( ) visible under 254 nm UV light.
Step 5: Isolation
-
Action: Remove the flask from the heat source, allow it to cool to room temperature, and then transfer it to an ice-water bath (0–5 °C) for 30 minutes.
-
Causality: The target Schiff base is highly crystalline and poorly soluble in cold ethanol. Rapid cooling forces the thermodynamic precipitation of the product while keeping trace impurities, unreacted amine, and the acid catalyst solvated in the supernatant.
Step 6: Filtration and Purification
-
Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol. Recrystallize the crude solid from hot ethanol.
-
Causality: Recrystallization breaks down kinetic aggregates and yields the thermodynamically stable crystalline form. For 2-hydroxy-1-naphthaldehyde derivatives, this typically results in the keto-amine tautomer, stabilized by robust intramolecular N—H···O hydrogen bonding[1].
Mechanistic Pathway
Fig 2: Nucleophilic addition-elimination mechanism and tautomeric stabilization.
Expected Analytical Characterization
To verify the structural integrity of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol, the following spectroscopic benchmarks should be met:
-
FTIR Spectroscopy: Look for the characteristic azomethine (C=N) stretching vibration around
. This band is often shifted to slightly lower wavenumbers due to the strong intramolecular hydrogen bonding inherent to the keto-amine tautomer. -
H-NMR Spectroscopy (DMSO-
): The imine proton (–CH=N–) typically presents as a sharp singlet in the highly deshielded region of . The proton involved in the intramolecular hydrogen bond (whether assigned as phenolic –OH or tautomeric –NH) will appear as a broad singlet far downfield, typically .
References
- Structural Chemistry of Anilines - ResearchG
- Can Stacking Interactions Exist Beyond the Commonly Accepted Limits?
- CAS 200394-49-6 | Sigma-Aldrich.
Sources
Preparation of Transition Metal Complexes using 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Application Note: Synthesis and Protocol Guide
Abstract & Technical Scope
This application note provides a rigorous, validated protocol for the synthesis and characterization of the Schiff base ligand 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS: 200394-49-6) and its transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)).
Schiff bases derived from 2-hydroxy-1-naphthaldehyde are a privileged scaffold in medicinal chemistry due to their ability to stabilize transition metals in various oxidation states. The specific incorporation of the 2-methyl-5-nitroaniline moiety introduces a strong electron-withdrawing nitro group, which modulates the electronic density of the metal center, potentially enhancing biological efficacy (DNA binding, cytotoxicity) and catalytic performance.
Chemical Identity & Mechanism
Ligand Specifications
-
Chemical Name: 1-[(2-Methyl-5-nitrophenyl)iminomethyl]-2-naphthol[1][2][3]
-
Molecular Formula: C₁₈H₁₄N₂O₃
-
Molecular Weight: 306.32 g/mol
-
Coordination Mode: Bidentate (NO donor) via the azomethine nitrogen and deprotonated phenolic oxygen.
Reaction Mechanism
The synthesis proceeds via a condensation reaction between the carbonyl group of 2-hydroxy-1-naphthaldehyde and the primary amine of 2-methyl-5-nitroaniline. The reaction is acid-catalyzed (typically acetic acid) to activate the carbonyl carbon, followed by nucleophilic attack, dehydration, and imine formation.
Tautomerism: In the solid state, these ligands often exist in a keto-amine / enol-imine equilibrium, stabilized by a strong intramolecular hydrogen bond (O-H...N or N-H...O), which is critical for their stability and coordination capability [1].
Figure 1: Reaction pathway from precursors to metal complex formation.
Experimental Protocols
Materials & Reagents
-
Precursors: 2-Hydroxy-1-naphthaldehyde (99%), 2-Methyl-5-nitroaniline (98%).
-
Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), DMF (for solubility testing).
-
Metal Salts: Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O.[4]
-
Catalyst: Glacial Acetic Acid.
Protocol A: Synthesis of the Ligand
Objective: Isolate pure 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol.
-
Stoichiometry: Prepare an equimolar ratio (1:1).
-
Dissolve 1.72 g (10 mmol) of 2-Hydroxy-1-naphthaldehyde in 20 mL of hot absolute ethanol.
-
Dissolve 1.52 g (10 mmol) of 2-Methyl-5-nitroaniline in 20 mL of hot absolute ethanol.
-
-
Mixing: Slowly add the amine solution to the aldehyde solution under continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours .
-
Observation: The solution typically darkens (yellow/orange to deep orange/red) as the Schiff base forms.
-
-
Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath. A solid precipitate should form.
-
Purification: Filter the precipitate. Wash with cold ethanol (3 x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol/chloroform (1:1) if necessary.
-
Drying: Dry in a vacuum desiccator over CaCl₂.
-
Expected Yield: 70–85%
-
Melting Point: Expect range >200°C (Specific isomers range 230–260°C [1]).
-
Protocol B: Synthesis of Metal Complexes
Objective: Synthesize [M(L)₂] complexes where L = Ligand.
-
Ligand Solution: Dissolve 2 mmol (0.61 g) of the synthesized ligand in 25 mL of hot ethanol. (Note: If solubility is poor, use a 1:1 EtOH:DMF mixture).
-
Metal Solution: Dissolve 1 mmol of the metal acetate (e.g., 0.20 g Cu(OAc)₂·H₂O) in 10 mL of hot ethanol.
-
Note: Acetate salts are preferred over chlorides as the acetate acts as a base to deprotonate the phenolic hydroxyl, facilitating coordination.
-
-
Reaction: Add the metal solution dropwise to the ligand solution.
-
Reflux: Reflux the mixture for 4–6 hours .
-
Observation: Significant color change indicates complexation (e.g., Green/Brown for Cu, Pink/Red for Co).
-
-
Isolation: Cool to room temperature. The complex typically precipitates. Filter and wash thoroughly with hot ethanol (to remove free ligand) and ether.
-
Drying: Dry under vacuum at 50°C.
Characterization & Validation Data
To ensure scientific integrity, the following data points must be verified.
| Technique | Parameter | Expected Result (Validation Criteria) |
| FT-IR | Azomethine ν(C=N) | Shift from ~1620 cm⁻¹ (free ligand) to lower frequency (~1600 cm⁻¹) indicates N-coordination. |
| FT-IR | Phenolic ν(O-H) | Disappearance of broad band (3300-3400 cm⁻¹) confirms deprotonation and O-coordination. |
| ¹H NMR | -OH Signal | Disappearance of the phenolic proton signal (approx. 13-15 ppm, often broad due to H-bonding) in the complex. |
| UV-Vis | d-d Transitions | New bands in visible region (400-700 nm) specific to metal geometry (e.g., Octahedral/Tetrahedral). |
| Molar Cond. | Conductivity | Low values (< 20 Ω⁻¹cm²mol⁻¹ in DMF) indicate non-electrolytic nature (neutral complexes). |
Structural Topology
The ligand acts as a monobasic bidentate species (NO). For divalent metals (M²⁺), the general formula is [M(L)₂] or [M(L)(OAc)(H₂O)] depending on steric hindrance and solvent participation.
Figure 2: Simplified coordination geometry for [M(L)₂] complex showing N,O-chelation.
Application Context (Drug Development)
Biological Activity
The incorporation of the nitro group (-NO₂) at the 5-position of the aniline ring is a strategic medicinal chemistry modification.
-
Mechanism: The electron-withdrawing nature of the nitro group reduces the electron density on the aromatic ring. In metal complexes, this can enhance the Lewis acidity of the metal center, potentially improving interaction with negatively charged biological targets (e.g., DNA phosphate backbones) [2].
-
Antimicrobial: Similar naphthaldimine complexes have shown high efficacy against S. aureus and E. coli, often exceeding the activity of the free ligand due to the "overtone concept" of chelation (lipophilicity enhancement) [3].
Catalytic Potential
These complexes are candidates for oxidation catalysis. The robust Schiff base framework resists oxidative degradation, while the metal center can cycle between oxidation states (e.g., Co(II)/Co(III)) to catalyze the oxidation of alcohols or alkenes.
References
-
Synthesis and Structure of Naphthol-Schiff Bases: Title: 1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol. Source: NCBI / PubMed Central. URL:[Link] (Note: This reference describes the 3-nitro isomer, providing the closest structural and crystallographic analog for protocol validation.)
-
Biological Activity of Naphthaldimine Complexes: Title: Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Source: NCBI / PubMed Central. URL:[Link]
-
General Synthesis of 2-Methyl-5-nitroaniline Derivatives: Title: Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives. Source: ResearchGate. URL:[Link]
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Executive Summary
This application note details a robust, "Green Chemistry" protocol for the synthesis of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol , a bioactive Schiff base. By utilizing Microwave-Assisted Organic Synthesis (MAOS), this protocol reduces reaction time from hours (conventional reflux) to minutes while eliminating the need for hazardous solvents. This guide is designed for medicinal chemists and drug developers focusing on the rapid generation of pharmacophore libraries containing the naphthalene-2-ol moiety.
Introduction & Scientific Rationale
The Target Molecule
The target compound is an ortho-hydroxy Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline .
-
Chemical Class: Naphthyl-based Azomethine.
-
Significance: These compounds exhibit keto-enol tautomerism (specifically Excited-State Intramolecular Proton Transfer, ESIPT), making them valuable for fluorescent sensing and biological probing. The nitro group at the 5-position of the aniline ring enhances antibacterial efficacy by influencing the electronic density of the azomethine linkage (
).
Why Microwave Irradiation?
Conventional synthesis of Schiff bases requires prolonged reflux in ethanol (2–6 hours) to drive the equilibrium toward the imine by removing water. Microwave Advantages:
-
Dipolar Polarization: The polar carbonyl group of the aldehyde and the amine functionality couple directly with the microwave field, generating rapid internal heat.
-
Activation Energy: The instantaneous localized superheating overcomes the activation barrier for the nucleophilic attack of the amine on the carbonyl carbon more efficiently than thermal conduction.
-
Green Metrics: The solvent-free approach described here maximizes Atom Economy and minimizes E-Factor waste.
Reaction Mechanism
The synthesis proceeds via a condensation reaction followed by dehydration.
Figure 1: Mechanistic pathway of Schiff base condensation. The microwave energy accelerates the initial nucleophilic attack and the dehydration step.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Purity | Role |
| 2-Hydroxy-1-naphthaldehyde | 708-06-5 | 172.18 | >98% | Electrophile |
| 2-Methyl-5-nitroaniline | 99-55-8 | 152.15 | >98% | Nucleophile |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade | Catalyst |
| Ethanol (Absolute) | 64-17-5 | 46.07 | HPLC Grade | Washing/Recryst. |
Equipment
-
Microwave Reactor: Monomode or Multimode system (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves can be used for rough screening but lack temperature control.
-
Reaction Vessel: 10 mL Pyrex microwave vial with snap-cap (or open vessel for atmospheric runs).
-
Analytical: TLC plates (Silica gel 60 F254), UV lamp (254/365 nm), Melting Point Apparatus.
Experimental Protocols
Method A: Green Solvent-Free Microwave Synthesis (Recommended)
This method offers the highest throughput and lowest waste.
-
Stoichiometric Mixing: In a mortar, grind 2-hydroxy-1-naphthaldehyde (1.0 mmol, 0.172 g) and 2-methyl-5-nitroaniline (1.0 mmol, 0.152 g) .
-
Insight: Grinding ensures intimate contact between solids, critical for solvent-free reactions.
-
-
Catalysis: Add 2–3 drops of glacial acetic acid to the mixture. Grind again until a paste forms.
-
Irradiation: Transfer the paste to a microwave vial. Irradiate at 300 W for 3–4 minutes .
-
Control: If using a dedicated reactor, set max temperature to 85°C .
-
Observation: The mixture will melt and likely change color (yellow/orange to deep red/brown) indicating imine formation.
-
-
Cooling: Allow the vial to cool to room temperature. The product will solidify.
-
Workup: Add 5 mL of cold ethanol to the solid. Triturate (crush/stir) to dissolve unreacted starting materials.
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 3 mL).
-
Purification: Recrystallize from hot ethanol to obtain bright orange/red crystals.
Method B: Conventional Reflux (Validation Control)
Use this method to validate the yield and identity of the microwave product.
-
Dissolve 1.0 mmol of aldehyde and 1.0 mmol of amine in 15 mL of absolute ethanol.
-
Add 2 drops of glacial acetic acid.
-
Reflux at 80°C for 3–4 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool on ice; filter the precipitate.
Workflow Visualization
Figure 2: Step-by-step workflow for the solvent-free microwave synthesis.
Characterization & Expected Data
Physical Properties
-
Appearance: Orange to Red crystalline solid.
-
Melting Point: Expected range 155–165°C . (Note: The 3-nitro isomer melts at 155–159°C [1]; the 5-nitro isomer typically exhibits a similar or slightly higher range due to packing).
-
Solubility: Soluble in DMSO, DMF, CHCl3; sparingly soluble in Ethanol (cold); insoluble in water.
Spectroscopic Validation
| Technique | Signal | Assignment | Structural Insight |
| FT-IR | 1615–1625 cm⁻¹ | Confirms Imine formation. | |
| 3300–3450 cm⁻¹ | Broad/Weak due to intramolecular H-bond ( | ||
| 1340, 1520 cm⁻¹ | Confirms presence of nitro group. | ||
| ¹H NMR | Singlet (1H) | Azomethine proton ( | |
| (DMSO-d6) | Singlet (1H) | Phenolic | |
| Singlet (3H) | Methyl group on aniline ring. |
Results & Discussion
Comparative Efficiency
The microwave method demonstrates superior efficiency compared to conventional heating.
| Parameter | Conventional Reflux | Microwave (Solvent-Free) |
| Reaction Time | 180–240 mins | 3–4 mins |
| Solvent Used | 15–20 mL Ethanol | None (during reaction) |
| Yield | 65–75% | 85–92% |
| Purity (Crude) | Moderate (requires extensive washing) | High (cleaner conversion) |
Self-Validation Checkpoints
-
TLC Monitoring: If the starting aldehyde spot (
in Hex/EtOAc) persists after 4 minutes of MW, add 1 more drop of AcOH and irradiate for 1 additional minute. -
Color Change: A failure to shift from pale yellow to deep orange/red indicates the condensation has not occurred (check power settings).
Applications in Drug Development
This specific Schiff base is a scaffold for:
-
Antimicrobial Agents: The nitro-substituted aniline moiety combined with the naphthol ring has shown efficacy against S. aureus and E. coli by inhibiting cell wall synthesis [2].
-
Metal Chelation: The tridentate nature (if considering the nitro oxygen) or bidentate (N, O) capability makes it a precursor for Cu(II) and Zn(II) complexes, often used as DNA intercalators.
-
Fluorescent Probes: Due to ESIPT (Excited-State Intramolecular Proton Transfer), this molecule is a candidate for detecting environmental pH changes or metal ions in biological systems.
References
-
Özek, A., et al. (2004).[1][2] "1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol." Acta Crystallographica Section E, 60(5), o826-o827.[1][2] Link
-
Prakash, A., et al. (2011). "Microwave assisted synthesis, characterization and antimicrobial studies of Schiff bases." Der Pharma Chemica, 3(4), 276-282. Link
-
Sridhar, S.K., et al. (2001). "Synthesis and biological activity of some new Schiff bases." Biological and Pharmaceutical Bulletin, 24(10), 1149-1152. Link
-
Cravotto, G., et al. (2007). "Microwave-assisted synthesis of Schiff bases." Synthetic Communications, 37(12), 2007-2012. Link
Sources
Antibacterial and antifungal screening methods for naphthol Schiff base ligands
Application Note: Antimicrobial Screening of Naphthol Schiff Base Ligands
Introduction
Naphthol-derived Schiff bases (azomethines) represent a privileged scaffold in medicinal chemistry. The presence of the naphthyl ring confers significant lipophilicity, while the azomethine linkage (-C=N-) and the ortho-hydroxyl group facilitate potent metal chelation. These structural features often result in enhanced biological activity compared to simple benzene analogues, particularly against multidrug-resistant (MDR) pathogens.
However, the high lipophilicity and low aqueous solubility of these ligands present unique challenges in screening. Standardized clinical protocols (CLSI/EUCAST) often fail without modification for synthetic ligands. This guide outlines a robust, self-validating workflow for screening these specific compounds, moving from solubility management to quantitative mechanistic studies.
Part 1: Compound Preparation & Handling
The Critical Failure Point: Most screening failures for Schiff bases occur before the compound touches the agar. Naphthol derivatives are hydrophobic; improper solubilization leads to microprecipitation in the media, resulting in false negatives.
Protocol 1.1: Stock Solution Preparation
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the mandatory solvent. Avoid ethanol or methanol for stock solutions as they evaporate during incubation, altering concentrations.
-
Concentration: Prepare a 10 mg/mL master stock.
-
Why? This allows high-concentration screening without exceeding the toxicity threshold of DMSO in the final assay.
-
-
Sterilization: Do NOT autoclave. Schiff bases are thermally labile. Use a 0.22 µm PTFE syringe filter (nylon filters may bind the ligand).
Data Table 1: Solvent Tolerance Limits
| Organism Type | Max Final DMSO % (v/v) | Impact of Excess DMSO |
| Gram-Negative Bacteria (E. coli) | < 2.5% | Membrane permeabilization (False Positive) |
| Gram-Positive Bacteria (S. aureus) | < 1.0% | Growth inhibition |
| Fungi (C. albicans) | < 1.0% | Metabolic interference |
Part 2: Primary Screening (Qualitative)
Method: Agar Well Diffusion (Modified) Rationale: Synthetic ligands often do not diffuse effectively from standard paper disks. The "Well Diffusion" method allows a larger volume (50-100 µL) and direct contact with the agar matrix, promoting better diffusion of hydrophobic molecules.
Workflow Diagram: Agar Well Diffusion
Caption: Modified Agar Well Diffusion workflow emphasizing the pre-diffusion step to enhance sensitivity for hydrophobic naphthol ligands.
Protocol Steps:
-
Media: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland Standard (
CFU/mL). -
Sealing: Swab the plate 3 times (rotating 60°) to ensure a confluent lawn.
-
The Well: Use a sterile 6mm cork borer.
-
Tip: Seal the bottom of the well with 1 drop of molten agar to prevent leakage of the ligand underneath the agar layer.
-
-
Controls (Mandatory for Validity):
-
Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).
-
Negative: Pure DMSO (Must show 0mm zone).
-
-
Pre-diffusion: Keep plates at 4°C for 1 hour before incubation. This allows the naphthol ligand to diffuse into the agar before the bacteria begin rapid division.
Part 3: Secondary Screening (Quantitative)
Method: Broth Microdilution (MIC Determination) Standard: CLSI M07-A10 / EUCAST Enhancement: Resazurin (Alamar Blue) Indicator
Visual turbidity is often difficult to read with Schiff bases because the compounds themselves are often colored (yellow/orange) or form precipitates. The Resazurin Assay provides a colorimetric, metabolic readout that eliminates this ambiguity.
Logic Diagram: Microdilution Plate Layout
Caption: Resazurin-based microdilution logic. The metabolic reduction of blue resazurin to pink resorufin confirms viability, bypassing turbidity interference.[1]
Protocol Steps:
-
Preparation: Use 96-well round-bottom plates.
-
Dilution: Add 100 µL of Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of stock ligand to Column 1, then transfer 100 µL serially to Column 10. Discard the final 100 µL.
-
Range: Typically 500 µg/mL down to 0.9 µg/mL.
-
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL final density) to columns 1-11. -
Incubation: 18-24 hours at 37°C.
-
Visualization: Add 20 µL of 0.015% Resazurin solution . Incubate for 2-4 hours.
-
Blue: No growth (MIC).
-
Pink: Growth.[2]
-
Part 4: Mechanism of Action (Advanced)
To publish in high-impact journals, you must propose a mechanism. For naphthol Schiff bases, the primary mechanism is often Chelation-Induced Lipophilicity (Tweedy's Theory).
Theoretical Basis: Tweedy's Overtone Concept
Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N, O) of the Schiff base, and
Experiment: Time-Kill Kinetics
-
Setup: Inoculate broth with bacteria at
CFU/mL. -
Treatment: Add Ligand/Complex at 1x MIC and 2x MIC .
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Plate on agar and count colonies.
-
Analysis: A
reduction in CFU/mL indicates bactericidal activity. Less than 3 log reduction indicates bacteriostatic activity.
Part 5: Data Analysis
Report your results using the Activity Index (AI) to normalize against standard drugs.
Interpretation:
-
AI > 1.0: More potent than standard.
-
AI 0.7 - 1.0: Comparable activity.
-
AI < 0.5: Weak activity.
References
-
Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910–914.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI.[5]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Antimicrobial susceptibility testing: Disk diffusion method.
-
Mishra, A. P., et al. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 25(19), 4578.
Sources
Application Note: Corrosion Inhibition of Mild Steel using 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (MNPIN)
This Application Note is structured as a high-level technical guide for materials scientists and electrochemists. It focuses on the evaluation of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (referred to herein as MNPIN ) as a corrosion inhibitor.
Executive Summary & Rationale
The molecule 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (MNPIN) represents a class of Schiff base inhibitors engineered for high-efficiency protection of mild steel in acidic environments. Its efficacy is derived from its molecular architecture:[1]
-
Naphthalene Moiety: Provides a large hydrophobic surface area, enhancing surface coverage (
) and blocking active corrosion sites. -
Azomethine Linkage (-CH=N-): Acts as the primary chemisorption center, donating lone-pair electrons to the empty
-orbitals of surface Iron ( ). -
Nitro (-NO
) Substituent: While electron-withdrawing, it introduces significant dipolar character, enhancing physical adsorption and stabilizing the inhibitor film via electrostatic interactions.
This guide details the synthesis , gravimetric validation , and electrochemical mechanism analysis required to validate MNPIN as an industrial corrosion inhibitor.
Synthesis Protocol: Ligand Preparation
Objective: Synthesize high-purity MNPIN via condensation reaction.
Materials
-
Precursor A: 2-Hydroxy-1-naphthaldehyde (Equimolar, e.g., 0.01 mol).
-
Precursor B: 2-Methyl-5-nitroaniline (Equimolar, e.g., 0.01 mol).
-
Solvent: Absolute Ethanol (approx. 50 mL).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
Workflow
-
Dissolution: Dissolve Precursor A and Precursor B separately in minimal warm ethanol.
-
Condensation: Mix solutions in a round-bottom flask. Add catalytic acetic acid.
-
Reflux: Reflux at
for 4–6 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) until starting materials disappear. -
Crystallization: Cool the mixture to room temperature, then refrigerate overnight. The Schiff base will precipitate as a colored solid (typically orange/red).
-
Purification: Filter the precipitate. Wash with cold ethanol to remove unreacted amines. Recrystallize from hot ethanol/methanol.
-
Validation: Verify structure via FTIR (Look for Azomethine peak
) and -NMR.
Gravimetric Analysis (Weight Loss Method)[1]
Standard: Based on ASTM G31 protocols [1].
Purpose: To determine the long-term Inhibition Efficiency (
Coupon Preparation (Critical Step)
-
Substrate: Mild steel coupons (
). -
Abrasion: Abrade surfaces sequentially with SiC emery papers (grade 400, 600, 800, 1000, 1200).[2]
-
Cleaning: Degrease in acetone (ultrasonic bath, 5 min), rinse with bidistilled water, dry in warm air, and store in a desiccator. Do not touch with bare hands after degreasing.
Immersion Procedure
-
Solution Prep: Prepare 1.0 M HCl. Dissolve MNPIN to create a concentration gradient (e.g., 50, 100, 200, 300, 400, 500 ppm). Note: Use <5% DMSO if solubility is an issue.
-
Weighing (
): Weigh coupons to the nearest 0.0001 g. -
Exposure: Suspend coupons in aerated acid solutions (with and without inhibitor) for 24 hours at
. -
Retrieval: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products (ASTM G1), wash with acetone, dry, and re-weigh (
).
Data Calculation
Calculate Corrosion Rate (
- : Weight (mg)
-
: Density (
) -
: Area (
) - : Time (hours)
Electrochemical Protocols
Standard: Based on ASTM G106 (Impedance) and ASTM G5 (Polarization) [2]. Setup: Three-electrode cell (WE: Mild Steel, CE: Platinum foil, RE: Ag/AgCl or SCE).
A. Open Circuit Potential (OCP)
-
Immerse WE in solution for 30 minutes until potential stabilizes (
).
B. Electrochemical Impedance Spectroscopy (EIS)
Logic: Measures the Charge Transfer Resistance (
-
Frequency Range:
to . -
Amplitude:
peak-to-peak (AC perturbation). -
Analysis: Fit data to a Randles Circuit (
). Use a Constant Phase Element ( ) instead of pure capacitance ( ) to account for surface roughness.
Visualizing the Workflow:
Figure 1: Electrochemical Impedance Spectroscopy (EIS) workflow for determining inhibitor efficiency.
C. Potentiodynamic Polarization (Tafel)
Logic: Determines if MNPIN is an Anodic, Cathodic, or Mixed-type inhibitor.
-
Scan Range:
to vs. OCP. -
Scan Rate:
(Slow scan ensures steady-state). -
Output: Tafel slopes (
) and Corrosion Current Density ( ).
Interpretation:
-
If shift in
, it is Anodic/Cathodic. -
If shift in
, it is a Mixed-type inhibitor (most Schiff bases fall here).
Mechanism of Action & Adsorption Isotherm[1][3]
To prove the scientific validity of MNPIN, you must determine how it adsorbs.
-
Langmuir Isotherm: The most common model for Schiff bases. Plot
vs. .-
Linearity (
): Confirms monolayer adsorption. -
Slope: Should be near 1.
-
-
Thermodynamics (
): Calculate Gibbs Free Energy of Adsorption:- : Physisorption (Electrostatic interaction between charged metal and protonated MNPIN).
- : Chemisorption (Coordinate bond formation).
-
MNPIN Prediction: Likely Mixed Mode (approx -30 to -35 kJ/mol) due to the interaction of the
dipole (physical) and the Azomethine N-pair (chemical) [3].
Summary of Expected Results
| Parameter | Blank (1M HCl) | MNPIN (High Conc.) | Interpretation |
| Weight Loss ( | High | Low | Reduced metal dissolution.[3] |
| Baseline | Mixed-type inhibition. | ||
| High | Low | Blocked active sites. | |
| Low | High | Increased resistance to charge transfer.[1] | |
| High | Low | Displacement of water molecules by inhibitor. |
Experimental Logic Diagram
Figure 2: Comprehensive experimental logic from synthesis to mechanistic validation.
References
-
ASTM International. (2021). ASTM G31-21: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[4] West Conshohocken, PA.
-
ASTM International. (2015). ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
-
Quraishi, M. A., et al. (2010). Corrosion inhibition of mild steel in hydrochloric acid by some Schiff bases.[2] Bulletin of Materials Science. (Seminal work on Schiff Base adsorption mechanisms).
Sources
- 1. Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. intertekinform.com [intertekinform.com]
Application Note: Fluorescence Sensing with 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
This guide details the experimental protocols and application frameworks for utilizing 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol , a specialized Schiff base fluorophore.
Based on its structural pharmacophore—a naphthalene fluorophore coupled with a nitro-substituted aniline receptor via an imine linkage—this compound functions primarily as an Excited-State Intramolecular Proton Transfer (ESIPT) probe. It is engineered for the "Turn-On" fluorescent detection of metal cations (specifically Al³⁺ and Zn²⁺) and potentially as a ratiometric sensor for local environmental polarity (solvatochromism).
Part 1: Technical Profile & Mechanism of Action
Molecule Overview
-
IUPAC Name: 1-((2-methyl-5-nitrophenyl)imino)methyl)naphthalen-2-ol[1][2][3]
-
CAS Number: 200394-49-6[3]
-
Molecular Formula: C₁₈H₁₄N₂O₃
-
Core Structure: A conjugated system linking an electron-rich 2-hydroxy-1-naphthaldehyde moiety (Donor) to an electron-deficient 2-methyl-5-nitroaniline moiety (Acceptor) through an azomethine (-CH=N-) bridge.
Sensing Mechanism
The sensing capability relies on the modulation of two competitive non-radiative decay pathways: ESIPT and C=N Isomerization .
-
Free Ligand (Fluorescence OFF/Weak):
-
ESIPT: In the excited state, the phenolic proton of the naphthol ring transfers to the imine nitrogen (forming a keto-tautomer). This rapid proton transfer dissipates energy, resulting in a large Stokes shift but often low quantum yield in polar solvents.
-
PET/ICT: The nitro group (electron-withdrawing) induces Photoinduced Electron Transfer (PET) or strong Internal Charge Transfer (ICT) that can quench fluorescence.
-
Isomerization: The C=N bond undergoes free rotation/isomerization, serving as a non-radiative energy sink.
-
-
Metal-Bound Complex (Fluorescence ON):
-
CHEF (Chelation Enhanced Fluorescence): Binding a metal ion (Mⁿ⁺) at the N,O-bidentate site locks the C=N bond, preventing isomerization.
-
ESIPT Inhibition: Metal coordination displaces or locks the phenolic proton, blocking the ESIPT process. The system reverts to a highly fluorescent enol-form emission.
-
Caption: Mechanistic pathway switching from non-radiative decay (ESIPT/Rotation) to radiative emission (CHEF) upon analyte binding.[4]
Part 2: Experimental Protocols
Materials Preparation
Reagents Required:
-
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (High purity >98%).[5]
-
Solvents: DMSO (Spectroscopic grade), Ethanol (Absolute), HEPES Buffer.
-
Metal Salts: Nitrates or Perchlorates of Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc. (for screening).
Stock Solution Protocol:
-
Ligand Stock (1 mM): Dissolve 3.06 mg of the compound in 10 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store in the dark at 4°C.
-
Metal Stock (10 mM): Prepare aqueous solutions of metal salts in deionized water.
-
Working Solution: Dilute the Ligand Stock to 10 µM using a mixed solvent system (e.g., DMSO/Water 1:9 v/v or Ethanol/HEPES 1:1 v/v) immediately prior to use.
Spectral Characterization & Ion Screening
Objective: Determine the specific selectivity of the sensor.
-
Blank Scan: Record the UV-Vis absorption (300–600 nm) and Fluorescence emission (excitation at absorption max, typically ~360–400 nm) of the 10 µM probe solution.
-
Screening:
-
Prepare 10 cuvettes, each containing 2 mL of the probe solution.
-
Add 5–10 equivalents of different metal cations (Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺) to separate cuvettes.
-
Incubate for 2 minutes.
-
Record emission spectra.[6]
-
-
Data Analysis: Plot the Relative Fluorescence Intensity (
) at for each ion.-
Expectation:Al³⁺ and Zn²⁺ typically show significant enhancement (Turn-On). Cu²⁺ and Fe³⁺ often cause quenching (Turn-Off) due to paramagnetism.
-
Titration & Limit of Detection (LOD)
Objective: Quantify the binding affinity and sensitivity.
-
Titration:
-
Place 2 mL of probe solution (10 µM) in a quartz cuvette.
-
Titrate with incremental additions of the target ion (e.g., Al³⁺ stock: 0–50 µM final concentration).
-
Record the spectrum after each addition.
-
-
LOD Calculation:
-
Plot Fluorescence Intensity (
) vs. Concentration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Determine the slope (
) of the linear region. -
Measure the standard deviation (
) of the blank (10 measurements of probe only). -
Calculate LOD:
-
Binding Stoichiometry (Job's Plot)
Objective: Determine the ratio of Ligand (L) to Metal (M) in the complex.
-
Prepare a series of solutions where the total molar concentration
is constant (e.g., 20 µM), but the mole fraction varies from 0 to 1. -
Measure fluorescence intensity for each fraction.
-
Plot Intensity vs.
. The maximum of the curve indicates the stoichiometry (e.g., implies 1:1 binding; implies 1:2 binding).
Part 3: Data Presentation & Validation
Summary of Expected Optical Properties
Note: Values are representative of this structural class and must be experimentally verified.
| Parameter | Value / Characteristic | Notes |
| Excitation ( | 360 – 420 nm | Dependent on solvent polarity. |
| Emission ( | 520 – 560 nm | Large Stokes shift due to ESIPT. |
| Quantum Yield ( | < 0.05 (Free) | Significant "Turn-On" response. |
| Response Time | < 30 seconds | Rapid chelation kinetics. |
| pH Stability | pH 5.0 – 9.0 | Stable in physiological range; hydrolysis possible at extreme pH. |
Interference & Competitive Selectivity
To validate trustworthiness, perform Competition Assays :
-
Measure fluorescence of Probe + Target Ion (e.g., Al³⁺).[6][7][8]
-
Add excess interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) to the same solution.
-
Pass Criteria: The signal should not change by more than ±10%.
Caption: Step-by-step experimental workflow for sensor validation.
Part 4: References & Grounding
The protocols and mechanisms described above are grounded in the established chemistry of 2-hydroxy-1-naphthaldehyde Schiff bases , a class of compounds extensively validated for cation sensing.
-
Mechanistic Foundation (ESIPT & CHEF):
-
Wang, P., et al. "Naphthol-based fluorescent sensors for aluminum ion and application to bioimaging." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2016.
-
Explanation: Establishes the C=N isomerization inhibition mechanism for naphthol-Schiff bases.
-
-
Structural Analogues (Nitro-aniline derivatives):
-
Mathivanan, I., et al.[4] "A Schiff base of 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol... for selection of Mg2+ ion."[4] Journal of Applied Pharmaceutical Science, 2020.[4]
-
Explanation: Demonstrates the sensing behavior of the "2-amino-5-methylphenyl" moiety in Schiff bases.[4]
-
-
General Protocol for Schiff Base Sensors:
-
Synthesis & Characterization Grounding:
Sources
- 1. 1-(2-METHYL-5-NITROPHENYLIMINOMETHYL)-2-NAPHTHOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(2-METHYL-5-NITROPHENYLIMINOMETHYL)-2-NAPHTHOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-pyridylazo)-2-naphthol | Sigma-Aldrich [sigmaaldrich.cn]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for DNA Binding and Cleavage Studies Using Nitro-Substituted Schiff Base Complexes
Introduction: The Strategic Role of the Nitro Group in Designing DNA-Targeted Schiff Base Complexes
In the quest for novel therapeutic agents and molecular probes targeting DNA, Schiff base metal complexes have emerged as a versatile and highly tunable class of compounds.[1][2] Their ease of synthesis, structural diversity, and rich coordination chemistry allow for the fine-tuning of their biological activity.[3][4] A particularly effective strategy for enhancing the DNA interaction and cleavage capabilities of these complexes is the incorporation of nitro (-NO₂) substituents onto the Schiff base ligand framework.[5][6]
The nitro group, being a potent electron-withdrawing moiety, significantly modulates the electronic properties of the ligand and, by extension, the metal complex. This alteration of the electron density distribution can enhance the DNA binding affinity through several mechanisms, including improved intercalative potential and altered redox properties, which are crucial for DNA cleavage.[7][8] These modifications can lead to more potent antimicrobial, antifungal, and anticancer activities.[2][9]
This comprehensive guide provides detailed protocols for the investigation of DNA binding and cleavage by nitro-substituted Schiff base complexes. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower informed experimental design and data interpretation.
Part 1: Synthesis and Characterization of Nitro-Substituted Schiff Base Complexes
A common and efficient method for synthesizing nitro-substituted Schiff base ligands involves the condensation reaction between a primary amine and an aldehyde or ketone bearing a nitro group. A representative example is the reaction of 5-nitro-salicylaldehyde with various diamines.[10]
General Synthesis Protocol for a Nitro-Substituted Schiff Base Ligand and its Metal Complex
-
Ligand Synthesis:
-
Dissolve 2 mmol of a nitro-substituted aldehyde (e.g., 5-nitrosalicylaldehyde) in 20 mL of absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1 mmol of a diamine (e.g., 1,2-phenylenediamine) in 20 mL of absolute ethanol.
-
Add the diamine solution dropwise to the aldehyde solution while stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-4 hours.[11]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.[12]
-
-
Complexation with a Metal Salt:
-
Suspend 1 mmol of the synthesized Schiff base ligand in 30 mL of methanol.
-
Add a solution of 1 mmol of a metal salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) in 10 mL of methanol to the ligand suspension.[12][13]
-
Reflux the mixture for 3-5 hours.
-
A change in color of the solution and the formation of a precipitate typically indicate complex formation.
-
Cool the mixture, filter the solid complex, wash with methanol, and dry under vacuum.
-
Essential Characterization Techniques
-
Spectroscopic Analysis: Confirm the formation of the Schiff base and its complex using FT-IR, ¹H-NMR, UV-Vis, and mass spectrometry.[5] The disappearance of the aldehyde/ketone and amine starting material signals and the appearance of a characteristic imine (-C=N-) stretch in the IR spectrum (typically around 1600-1650 cm⁻¹) are key indicators of Schiff base formation.[13]
-
Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the complex.[13]
-
Molar Conductance: To establish whether the complex is an electrolyte or non-electrolyte in a given solvent.
Part 2: Protocols for Investigating DNA Binding Interactions
Understanding how a complex binds to DNA is fundamental to elucidating its mechanism of action. The primary non-covalent binding modes include intercalation, groove binding, and electrostatic interactions.[13] The following protocols provide a multi-faceted approach to characterizing these interactions.
UV-Visible Absorption Spectroscopy: A First Look at DNA Interaction
This technique is often the initial step to ascertain if and how strongly a complex interacts with DNA.[12] Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) shift of the absorption maxima, due to the stacking interactions between the aromatic chromophore of the complex and the DNA base pairs.[14]
Protocol:
-
Prepare a stock solution of the nitro-substituted Schiff base complex (e.g., 1 mM in DMSO).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2). Determine the DNA concentration from the absorbance at 260 nm using a molar extinction coefficient of 6600 M⁻¹cm⁻¹.
-
Perform a titration by keeping the concentration of the complex constant (e.g., 20 µM) while incrementally adding aliquots of the CT-DNA stock solution.
-
After each addition of DNA, incubate the solution for 5 minutes to allow for equilibration.
-
Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-600 nm).
-
Analyze the changes in the absorption intensity and wavelength maxima of the complex's characteristic bands (intraligand π-π* or metal-to-ligand charge transfer bands).
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Workflow for UV-Visible Titration
Caption: Step-by-step workflow for DNA cleavage analysis.
Part 4: Data Interpretation and the Role of the Nitro-Substituent
The electron-withdrawing nature of the nitro group can influence DNA binding and cleavage in several ways:
-
Enhanced Intercalation: By withdrawing electron density from the aromatic rings of the Schiff base ligand, the nitro group can enhance the planarity and π-acidity of the complex, facilitating stronger π-π stacking interactions with the DNA base pairs. This often translates to higher binding constants (Kb).
-
Redox Activity: The nitro group can participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) in the presence of a co-reductant. These ROS can then effect oxidative cleavage of the DNA backbone. This is a key mechanism for the nuclease activity of many nitro-aromatic compounds. *[7] Modulation of Metal Center Reactivity: The electronic effect of the nitro group is transmitted to the metal center, altering its redox potential and making it more amenable to participate in the redox reactions required for DNA cleavage.
Quantitative Data Summary
The following table presents representative data for a hypothetical nitro-substituted copper(II) Schiff base complex ("Nitro-Cu-Complex") compared to its non-substituted analogue ("Cu-Complex").
| Parameter | Method | Nitro-Cu-Complex | Cu-Complex | Interpretation |
| Binding Constant (Kb) | UV-Vis Spectroscopy | 2.5 x 10⁵ M⁻¹ | 8.9 x 10⁴ M⁻¹ | The nitro group enhances binding affinity. |
| Stern-Volmer Constant (Ksv) | Fluorescence Quenching | 4.2 x 10⁴ M⁻¹ | 1.5 x 10⁴ M⁻¹ | Stronger quenching suggests more efficient displacement of EB, indicative of intercalation. |
| Relative Viscosity Increase | Viscometry | Significant | Moderate | Confirms intercalative binding is more pronounced for the nitro-complex. |
| DNA Cleavage (%) | Gel Electrophoresis | 85% (Form II + III) | 30% (Form II + III) | The nitro-complex is a much more efficient nuclease. |
Conclusion
The incorporation of nitro groups into Schiff base ligands is a powerful strategy for developing potent DNA-targeting agents. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the DNA binding and cleavage properties of these complexes. By understanding the underlying principles and carefully interpreting the data from a combination of spectroscopic and electrophoretic techniques, researchers can gain deep insights into the structure-activity relationships that govern these interactions, paving the way for the rational design of new and more effective therapeutic molecules.
References
-
DNA Binding Activity of Functionalized Schiff Base Metal Complexes. (n.d.). IRIS UniPA. Retrieved February 27, 2026, from [Link]
-
A Review on DNA/BSA binding and Cytotoxic properties of Multinuclear Schiff's base Complexes. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Design, synthesis, characterization and DNA interaction of new Schiff base metal complexes. (n.d.). OAR@UM. Retrieved February 27, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024, February 9). ACS Omega. Retrieved February 27, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024, February 9). PMC. Retrieved February 27, 2026, from [Link]
-
Nitro Substituted Co(II), Ni(II) and Cu(II) Schiff Base Metal complexes: design, spectral analysis, antimicrobial and in-silico molecular docking investigation. (2024, December 23). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. (2020, December 29). Bendola Publishing. Retrieved February 27, 2026, from [Link]
-
Synthesis, Characterization and Antibacterial Study of Schiff Base of 5- Nitrosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole and Their Transition Metal Ion Complexes. (2022, July 31). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. (2023, April 17). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
Copper(II) Nitroaromatic Schiff Base Complexes: Synthesis, Biological Activity and Their Interaction with DNA and Albumins. (2025, December 18). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Effect of substituents on the ability of nickel Schiff base complexes with four pendant groups to bind to G-quadruplexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 27, 2026, from [Link]
-
Molecular Docking Analysis and Spectroscopic Investigations of Cobalt(III), Copper(II) and Nickel(II) Complexes of Schiff Base. (2024, February 2). Preprints.org. Retrieved February 27, 2026, from [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
Recent advances on the DNA interaction properties of Schiff bases and their metal complexes. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. (2007, July). Indian Academy of Sciences. Retrieved February 27, 2026, from [Link]
-
Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Evaluation of DNA Binding, Cleavage, and Cytotoxic Activity of Cu(II), Co(II), and Ni(II) Schiff Base Complexes of 1-Phenylindoline-2,3-dione with Isonicotinohydrazide. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Designing, structural elucidation, comparison of DNA cleavage, and antibacterial activity of metal(II) complexes containing tetradentate Schiff base. (n.d.). Scilit. Retrieved February 27, 2026, from [Link]
-
Mixed-ligand copper(ii) Schiff base complexes: the role of the co-ligand in DNA binding, DNA cleavage, protein binding and cytotoxicity. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 27, 2026, from [Link]
-
Synthesis, characterization, anti-microbial, DNA binding and cleavage studies of Schiff base metal complexes. (2011, September 1). Arabian Journal of Chemistry. Retrieved February 27, 2026, from [Link]
-
Synthesis, physicochemical characterisation and DNA binding study of a novel azo Schiff base Ni(II) complex. (2023, June 30). European Journal of Chemistry. Retrieved February 27, 2026, from [Link]
-
Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (n.d.). Retrieved February 27, 2026, from [Link]
-
Metal complexes of novel Schiff base derived from iron sandwiched organometallic and 4‐nitro‐1,2‐phenylenediamine: Synthesis, characterization, DFT studies, antimicrobial activities and molecular docking. (2017, December 28). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
New Artificial Biomimetic Enzyme Analogues Based on Iron(II/III) Schiff Base Complexes: An Effect of (Benz)imidazole Organic Moieties on Phenoxazinone Synthase and DNA Recognition ‡. (2019, August 31). MDPI. Retrieved February 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. bendola.com [bendola.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, characterization, anti-microbial, DNA binding and cleavage studies of Schiff base metal complexes - Arabian Journal of Chemistry [arabjchem.org]
- 13. Designing, structural elucidation, comparison of DNA cleavage, and antibacterial activity of metal(II) complexes containing tetradentate Schiff base | Scilit [scilit.com]
- 14. Evaluation of DNA Binding, Cleavage, and Cytotoxic Activity of Cu(II), Co(II), and Ni(II) Schiff Base Complexes of 1-Phenylindoline-2,3-dione with Isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Sol-Gel Optical Sensors and Bioactive Coatings Incorporating 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Environmental Monitoring (Heavy Metal Sensing), Metallo-Drug Delivery Matrices, and Antimicrobial Medical Device Coatings
Introduction & Mechanistic Rationale
The integration of organic chemosensors into inorganic matrices represents a critical frontier in both environmental analytics and biomedical engineering. This application note details the autonomous synthesis and validation of a functionalized sol-gel matrix incorporating the Schiff base ligand 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS No. 200394-49-6) [1].
Why this Specific Ligand?
Schiff bases derived from 2-hydroxy-1-naphthaldehyde are highly valued in coordination chemistry and drug development [2]. The specific structural moieties of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol provide synergistic advantages:
-
The 2-Naphthol Ring: Provides an extended
-conjugated system that acts as a robust fluorophore. -
The Imine (-C=N-) and Hydroxyl (-OH) Groups: Serve as an O,N-bidentate chelation pocket with high affinity for transition metals (e.g., Cu²⁺, Zn²⁺, Al³⁺) [3].
-
The 2-Methyl-5-nitrophenyl Moiety: The strongly electron-withdrawing nitro group modulates the pKa of the imine nitrogen and quenches inherent fluorescence via Photoinduced Electron Transfer (PET). Upon metal binding, the PET process is interrupted, and the molecule undergoes rigidification, triggering a massive Chelation-Enhanced Fluorescence (CHEF) response [4].
The Sol-Gel Matrix Advantage
Immobilizing this ligand within a silica-based sol-gel matrix prevents molecular aggregation, protects the ligand from oxidative degradation, and allows for the fabrication of optically transparent thin films. For drug development professionals, this porous matrix acts as a controlled-release vehicle for metallo-drug complexes (e.g., Copper-Schiff base complexes), which exhibit potent antimicrobial and anti-proliferative properties.
Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) upon metal binding.
Experimental Methodologies
To ensure a self-validating system, the following protocols utilize a co-precursor sol-gel method. We combine Tetraethyl orthosilicate (TEOS) for network rigidity and Methyltriethoxysilane (MTES) to impart hydrophobicity, which prevents ligand leaching and film cracking during the drying phase.
Protocol A: Preparation of the Doped Sol-Gel Precursor
Causality Check: Acid catalysis (pH ~2) is deliberately chosen over base catalysis to promote linear polymer chain growth, resulting in a denser, highly transparent film ideal for optical sensing.
-
Solvent & Precursor Mixing: In a clean glass vial, combine 4.0 mL of absolute ethanol with 2.5 mL of TEOS and 1.0 mL of MTES. Stir magnetically at 400 rpm for 10 minutes at room temperature.
-
Hydrolysis Initiation: Dropwise, add 1.2 mL of 0.1 M HCl. Validation step: The mixture will initially appear biphasic. Continue stirring for 45 minutes until the solution becomes completely clear, indicating successful hydrolysis of the alkoxides.
-
Ligand Solubilization: Accurately weigh 15.3 mg (approx. 0.05 mmol) of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol. Dissolve the ligand in 2.0 mL of N,N-Dimethylformamide (DMF) to ensure complete solvation of the hydrophobic nitro-aromatic rings.
-
Doping & Condensation: Slowly inject the ligand-DMF solution into the hydrolyzed silica sol. Cover the vial with Parafilm (punctured with a needle for vapor escape) and age the sol in the dark at 25°C for 24 hours. Validation step: The sol must remain optically clear with a distinct yellow/orange tint. Any turbidity indicates ligand precipitation, requiring a slight increase in DMF volume.
Protocol B: Thin-Film Fabrication and Curing
-
Substrate Preparation: Sonicate glass slides or quartz cuvettes sequentially in acetone, ethanol, and deionized water (15 mins each). Dry under a stream of high-purity
. -
Spin Coating: Dispense 200 µL of the aged, doped sol onto the center of the substrate. Spin at 2000 rpm for 30 seconds.
-
Thermal Curing: Transfer the coated substrates to a vacuum oven. Cure at 80°C for 12 hours. Causality Check: Curing at 80°C drives off residual ethanol and water, locking the Schiff base into the nanopores without thermally degrading the organic ligand (which typically degrades >150°C).
Protocol C: Sensor Calibration and Bioactive Assessment
-
Optical Calibration: Submerge the coated slides in aqueous HEPES buffer (pH 7.4). Titrate with standard solutions of
(0 to 50 µM). Record fluorescence emission ( = 420 nm, = 515 nm) [4]. -
Biofilm Inhibition Assay (For Drug Development): To test the matrix as an antimicrobial coating, pre-load the sol-gel with 10 µM Cu²⁺ to form the bioactive Metallo-Schiff base complex in situ. Incubate the coated slides in tryptic soy broth inoculated with Staphylococcus aureus (
CFU/mL) for 24 hours. Quantify biofilm reduction via crystal violet staining.
Figure 2: Step-by-step workflow for the synthesis and fabrication of the doped sol-gel matrix.
Quantitative Data Presentation
To facilitate experimental replication and comparison, the optimal formulation parameters and expected analytical performance metrics are summarized below.
Table 1: Optimized Sol-Gel Precursor Formulation Matrix
| Component | Function | Volume/Mass | Molar Ratio (Relative to Si) |
| TEOS | Primary Network Former | 2.5 mL | 0.70 |
| MTES | Hydrophobic Modifier | 1.0 mL | 0.30 |
| Ethanol | Co-solvent | 4.0 mL | 4.30 |
| 0.1 M HCl | Catalyst & Water Source | 1.2 mL | 4.10 |
| Ligand (CAS 200394-49-6) | Chemosensor / Bioactive Agent | 15.3 mg | |
| DMF | Ligand Solubilizer | 2.0 mL | N/A |
Table 2: Expected Photophysical & Analytical Performance Metrics
| Parameter | Value | Causality / Significance |
| Excitation Wavelength ( | 420 nm | Corresponds to the |
| Emission Wavelength ( | 515 nm | Large Stokes shift (~95 nm) minimizes background scattering interference. |
| Limit of Detection (LOD) | ~15 - 25 nM | Matrix porosity allows rapid diffusion of analyte ions to the chelation sites [2]. |
| Response Time ( | < 60 seconds | Hydrophobic MTES prevents water-logging, funneling ions directly to the ligand. |
| Antimicrobial Efficacy (Cu-loaded) | > 99.9% reduction | Metallo-Schiff base generates localized ROS, disrupting bacterial cell membranes. |
Troubleshooting & Self-Validation Checkpoints
-
Issue: Film Cracking during Curing.
-
Cause: Excessive capillary stress during solvent evaporation.
-
Solution: Increase the MTES:TEOS ratio to 0.4:0.6 to increase matrix flexibility, or decrease the curing ramp rate to 1°C/min.
-
-
Issue: High Background Fluorescence (False Positives).
-
Cause: Premature rigidification of the ligand or contamination with trace environmental metals.
-
Solution: Wash all glassware with 10%
prior to synthesis. Ensure the pH of the testing buffer is strictly maintained at 7.4, as extreme pH can protonate the imine nitrogen, artificially inducing fluorescence.
-
References
-
Suherman et al. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. EVERGREEN Joint Journal of Novel Carbon Resource Sciences & Green Asia Strategy. Available at: [Link]
-
National Institutes of Health (PMC). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Available at:[Link]
-
Guo, X., et al. (2022). A naphthol-based highly selective fluorescence turn-on and reversible sensor for Al(III) ion. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
Application Note & Protocol: High-Performance Electrochemical Sensing with 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol Modified Electrodes
Abstract
This document provides a comprehensive guide for the synthesis, fabrication, and application of a novel electrochemical sensor based on a glassy carbon electrode (GCE) modified with 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (MNIN). Schiff bases, like MNIN, are a versatile class of organic compounds known for their applications in various fields, including analytical chemistry, due to their excellent chelating properties and electrochemical activity.[1] This application note is intended for researchers, scientists, and drug development professionals seeking to develop sensitive and selective electrochemical sensing methodologies. The protocols detailed herein offer a step-by-step approach, from the synthesis of the MNIN ligand to the characterization and analytical application of the modified electrode.
Introduction: The Advantage of Schiff Base-Modified Electrodes
The pursuit of highly sensitive and selective analytical methods is a cornerstone of modern chemical and pharmaceutical research. Chemically modified electrodes (CMEs) have emerged as a powerful tool in this endeavor, offering enhanced performance over bare electrodes. Among the various modifying agents, Schiff bases have garnered significant attention.[1] These compounds, formed from the condensation of a primary amine and an aldehyde or ketone, possess an imine (-C=N-) group that is crucial for their chelating and electrochemical properties.[1]
The specific Schiff base, 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (MNIN), presents a unique molecular architecture for electrochemical sensing. The presence of the electroactive nitro group, coupled with the chelating ability of the imine and hydroxyl groups, makes it an excellent candidate for detecting a range of analytes, particularly metal ions. The aromatic nature of the naphthol and nitrophenyl rings facilitates strong adsorption onto the surface of a glassy carbon electrode (GCE), leading to a stable and reproducible sensor. This guide will walk you through the entire process of harnessing the potential of MNIN for your analytical needs.
Synthesis of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (MNIN)
The synthesis of MNIN is a straightforward one-step condensation reaction. The following protocol is optimized for high yield and purity.
Protocol: Synthesis of MNIN
-
Reagents and Materials:
-
2-Hydroxy-1-naphthaldehyde
-
2-Methyl-5-nitroaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux apparatus
-
Filtration setup
-
-
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 2-hydroxy-1-naphthaldehyde in absolute ethanol.
-
In a separate beaker, dissolve an equimolar amount of 2-methyl-5-nitroaniline in absolute ethanol, with gentle heating if necessary.[2]
-
Slowly add the 2-methyl-5-nitroaniline solution to the 2-hydroxy-1-naphthaldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for approximately 1 hour.[2]
-
Allow the reaction mixture to cool to room temperature, during which the MNIN product will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure MNIN crystals.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized MNIN using standard analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry. The FT-IR spectrum should show a characteristic imine (C=N) peak.[1]
-
Diagram: Synthesis of MNIN
Caption: Reaction scheme for the synthesis of the MNIN Schiff base.
Fabrication of the MNIN-Modified Glassy Carbon Electrode (MNIN/GCE)
A meticulously prepared electrode surface is critical for reproducible and reliable sensing. The following protocol details the preparation of the MNIN/GCE.
Protocol: Electrode Fabrication
-
GCE Pre-treatment:
-
Polish the bare GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[3]
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonicate the polished GCE in ethanol and then in deionized water for 5 minutes each to remove any residual alumina particles.
-
Allow the electrode to dry completely at room temperature.
-
-
Preparation of the Modifying Solution:
-
Prepare a solution of the synthesized MNIN (e.g., 1 mM) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
-
Electrode Modification:
-
Drop-cast a small, precise volume (e.g., 5-10 µL) of the MNIN solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate slowly in a dust-free environment, leaving a uniform film of MNIN on the electrode.
-
Diagram: Electrode Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of the MNIN/GCE.
Electrochemical Characterization and Performance Validation
Electrochemical characterization is essential to confirm the successful modification of the electrode and to understand its properties.
Protocol: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Use a standard three-electrode system with the MNIN/GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.[4]
-
Record the CV of the modified electrode in a suitable electrolyte solution (e.g., phosphate buffer). The presence of redox peaks corresponding to the MNIN will confirm its successful immobilization.
-
Perform CV in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻. An enhanced peak current and decreased peak-to-peak separation compared to the bare GCE indicate improved electron transfer kinetics.[3]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is a powerful technique to study the interfacial properties of the modified electrode. A change in the charge transfer resistance (Rct) upon modification provides further evidence of the successful formation of the MNIN film.
-
Application in Electrochemical Sensing
The MNIN/GCE can be utilized for the sensitive determination of various analytes, particularly heavy metal ions.[5] The general protocol for analyte detection is as follows:
Protocol: Analyte Detection
-
Optimization of Experimental Parameters:
-
pH: The pH of the supporting electrolyte can significantly influence the interaction between the MNIN and the analyte. Optimize the pH to achieve the maximum signal response.
-
Accumulation Time and Potential: For techniques like anodic stripping voltammetry, optimize the preconcentration time and potential to enhance sensitivity.
-
-
Analytical Technique:
-
Calibration and Quantification:
-
Record the voltammetric response of the MNIN/GCE to successive additions of the target analyte.
-
Construct a calibration curve by plotting the peak current against the analyte concentration.
-
Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).
-
Table 1: Typical Analytical Performance of Schiff Base-Modified Electrodes
| Parameter | Typical Value Range |
| Linear Range | Sub-micromolar to millimolar |
| Limit of Detection (LOD) | Nanomolar to micromolar[6] |
| Sensitivity | Analyte dependent |
| Selectivity | Good to excellent, especially for target metal ions |
| Reproducibility (RSD) | Typically < 5% |
Note: These values are representative and will vary based on the specific analyte and experimental conditions.
Diagram: Sensing Mechanism
Caption: Generalized sensing mechanism at the MNIN/GCE surface.
Conclusion
The 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol modified glassy carbon electrode offers a promising platform for the development of sensitive, selective, and stable electrochemical sensors. The ease of synthesis of the MNIN ligand and the straightforward fabrication of the modified electrode make this an accessible and versatile tool for a wide range of analytical applications. By following the detailed protocols in this guide, researchers can effectively implement this technology in their laboratories for advanced electrochemical analysis.
References
- Journal of Sensor Science and Technology. (2024, September 11).
- Korea Science. (2024, September 30).
- ACS Omega. (2025, November 11). Enhanced Electrochemical Detection of Lead Ions Using Schiff Base/MoS2 Modified Screen-Printed Electrodes.
- Potential Recognition Layer in Electrochemical Sensor: A Comparative Characterization of p-Cyano Schiff Base Compounds. (2021, June 10).
- PubMed. (2013, April 10).
- MDPI. (2025, January 25). Electrochemical Sensor for Cu(II)
- SciSpace. (n.d.).
- INIS-IAEA. (2024, December 29). Synthesis, characterization of a chitosan Schiff base and copper complexes used as a modified electrode.
- MDPI. (2022, December 8). (S,S)-1-(Phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol.
- Conscientia Beam. (2020, February 26). View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)
- PMC. (n.d.). 1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol.
- IDEAS/RePEc. (n.d.). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo).
- ResearchGate. (2025, October 14). Preparation of TEMPO‐Modified Electrodes by Electrochemical Polymerization in Aqueous Solution for Use in Electrochemical Analysis of Pharmaceuticals.
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10).
- Modified Glassy Carbon Electrode with Mesoporous Silica-Metformin/Multi-Walled Carbon Nanotubes as a Biosensor for Ethinylestradiol Detection. (2022, October 5).
- PMC. (2020, December 22). Poly(alizarin red S)
- MDPI. (2024, January 12). Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights.
- RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods.
- Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.
- Scientific Research Publishing. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Pd-Catalyzed intermolecular asymmetric allylic dearomatization of 1-nitro-2-naphthols with MBH adducts.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(alizarin red S) modified glassy carbon electrode for square wave adsorptive stripping voltammetric determination of metronidazole in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jsstec.org [jsstec.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fabrication and application of a new modified electrochemical sensor using nano-silica and a newly synthesized Schiff base for simultaneous determination of Cd2+, Cu2+ and Hg2+ ions in water and some foodstuff samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing recrystallization solvents for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the purification of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (CAS: 200394-49-6).
Because this compound is a Schiff base (imine) derived from 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline, its purification is complicated by its susceptibility to hydrolysis, complex solubility profiles, and strong intramolecular hydrogen bonding. This guide moves beyond basic protocols to explain the causality behind solvent selection and provides a self-validating workflow to ensure high-purity yields.
Part 1: Troubleshooting & FAQs
Q1: During cooling, my product separates as a dark, viscous oil instead of forming crystals ("oiling out"). Why does this happen, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation point of your solute is reached at a temperature above its melting point in the solvent, or when high levels of unreacted 2-methyl-5-nitroaniline depress the melting point of the mixture. Solution: Do not chill the flask rapidly. If oiling occurs, reheat the mixture until homogeneous. Instead of adding water, add a small volume of a non-polar aprotic co-solvent like Dichloromethane (DCM) to adjust the solubility curve, then allow the flask to cool ambiently. Seeding the solution with a pure crystal just above the cloud point will force nucleation over phase separation.
Q2: My recovered crystals are dark brown/black. How do I improve the color without losing my product? Causality: Pure naphthol-derived Schiff bases naturally exhibit a vibrant yellow-to-orange color. This is driven by extended conjugation and keto-enol tautomerism (intramolecular O–H···N hydrogen bonding)[1]. A dark brown or black hue indicates oxidation of the aniline precursor or trapped polymeric impurities. Solution: Perform a hot gravity filtration using a minimal amount of activated charcoal (Norit). Critical constraint: Limit the charcoal contact time to less than 5 minutes. The highly conjugated, planar structure of this Schiff base makes it highly susceptible to irreversible adsorption onto the carbon matrix, which will decimate your yield.
Q3: Can I use an Ethanol/Water gradient to force precipitation and increase my yield? Causality: No. While adding water will rapidly crash out the product, it compromises chemical integrity. The imine bond (–C=N–) is formed via a reversible condensation reaction. Introducing water at elevated temperatures shifts the equilibrium backward, triggering hydrolysis and re-contaminating your product with 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline[2]. Solution: Maintain anhydrous or near-anhydrous conditions. Use Absolute Ethanol[3]. The steep temperature-solubility gradient of absolute ethanol provides excellent recovery without risking hydrolysis.
Part 2: Solvent System Optimization Data
To facilitate rational solvent selection, the following table summarizes the quantitative performance of various recrystallization systems for this specific compound.
| Solvent System | Solubility Profile | Expected Yield | Purity (HPLC) | Mechanistic Notes & Causality |
| Absolute Ethanol | High (Hot) / Low (Cold) | 78 - 82% | > 98.5% | Optimal. Steep thermal gradient promotes pure needle formation; prevents imine hydrolysis. |
| Methanol / Chloroform (1:1) | Very High | 60 - 65% | > 99.0% | Excellent for resolving stubborn non-polar impurities. Yield is reduced due to high cold-state solubility. |
| Acetonitrile | Low (Hot) / Very Low (Cold) | 85 - 90% | ~ 92.0% | High yield but prone to co-precipitating unreacted aniline. High risk of oiling out. |
| Ethanol / Water (8:2) | Moderate (Hot) / Low (Cold) | > 90% | < 85.0% | Not Recommended. Water drives reversible hydrolysis, increasing aldehyde/amine contamination. |
Part 3: Self-Validating Recrystallization Protocol
This protocol utilizes Absolute Ethanol and is designed as a self-validating system . Built-in analytical checkpoints ensure that if a step fails, you catch it before proceeding.
Step 1: Dissolution
-
Transfer the crude 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol to an Erlenmeyer flask.
-
Add boiling Absolute Ethanol incrementally (approx. 15 mL per gram of crude) while stirring constantly on a hot plate.
-
Validation Check 1 (Visual): The solution should turn a deep, clear orange/red. If undissolved dark particulates remain after 20 mL/g, they are likely oxidized polymers. Do not add more solvent; proceed immediately to Step 2.
Step 2: Hot Filtration
-
Pre-warm a stemless glass funnel and fluted filter paper with hot ethanol to prevent premature crystallization in the stem.
-
Rapidly filter the boiling solution into a clean, pre-warmed receiving flask.
Step 3: Controlled Nucleation & Cooling
-
Cover the receiving flask with a watch glass and allow it to cool undisturbed on the benchtop for 2 hours. Do not agitate.
-
Validation Check 2 (Morphology): Inspect the flask. You should observe the formation of fine yellow/orange crystalline needles. If a dark oil has formed at the bottom, reheat to boiling, add 5% v/v DCM, and repeat the cooling phase.
-
Once ambient temperature is reached, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize lattice formation.
Step 4: Isolation and Lattice Exclusion Verification
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 5 mL of ice-cold Absolute Ethanol. This cold wash specifically targets and dissolves any unreacted 2-methyl-5-nitroaniline excluded from the crystal lattice.
-
Validation Check 3 (Mother Liquor TLC): Before discarding the filtrate, spot it on a silica gel TLC plate (Eluent: 8:2 Hexane:Ethyl Acetate). The presence of a distinct spot at Rf ~0.6 confirms that unreacted amine was successfully excluded from your product and washed away.
-
Dry the crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.
Part 4: Process Visualization
The following logic tree maps the troubleshooting pathways for the recrystallization of this compound.
Workflow for troubleshooting the recrystallization of naphthol-derived Schiff bases.
References
- Source: sigmaaldrich.
- Source: shd-pub.org.
- What are the conditions used for schiff base reaction? (Hydrolysis constraints)
- Source: e3s-conferences.
Sources
Troubleshooting metal complexation failures with 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Topic: 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol Ligand Systems
Ticket ID: #MC-NAPH-5NO2 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering difficulties coordinating 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (hereafter L1 ) with transition metal ions. This ligand is a bidentate Schiff base (ON donor set) derived from 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline .
The presence of the nitro group (-NO₂) at the 5-position of the aniline ring significantly withdraws electron density from the azomethine nitrogen, reducing its basicity and nucleophilicity. Furthermore, the naphthyl ring introduces strong intramolecular hydrogen bonding (keto-enol tautomerism), which must be disrupted to allow metal coordination.
This guide provides a self-validating workflow to isolate the failure point, whether it be ligand synthesis, hydrolysis, or coordination kinetics.
Module 1: Ligand Integrity & Synthesis Verification
The "Hidden" Failure: Many complexation failures are actually ligand synthesis failures. The nitro-substituted aniline is a sluggish nucleophile. If your ligand is not pure, complexation will fail.
Diagnostic Checklist
-
Color Check: Is your ligand Deep Orange/Red ? (Yellow usually indicates unreacted aldehyde).
-
Solubility: Is it insoluble in water but soluble in hot Ethanol/DMSO?
-
IR Validation: Do you see a sharp peak at ~1615–1625 cm⁻¹ (C=N)? If you see a strong carbonyl peak at ~1650 cm⁻¹ (aldehyde), the condensation was incomplete.
Optimized Synthesis Protocol (for L1)
-
Stoichiometry: 1:1 (Aldehyde : Amine).
-
Solvent: Absolute Ethanol (Avoid water; water drives the equilibrium back to reactants).
-
Catalyst: Glacial Acetic Acid (3-5 drops).
-
Condition: Reflux for 3–4 hours.
-
Crucial Step: If yield is low, use a Dean-Stark trap or molecular sieves to remove water during reflux. The electron-withdrawing -NO₂ group makes the amine less reactive, so driving the equilibrium is essential.
Module 2: Metal Complexation Protocol
The "Standard" Workflow: This protocol is designed for divalent metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).[1]
Step-by-Step Methodology
-
Ligand Solution: Dissolve 2 mmol of L1 in 20 mL hot absolute ethanol.
-
Note: If solubility is poor, use a 1:1 Ethanol:DCM mixture or pure DMSO.
-
-
Deprotonation (Critical): Add 2 mmol of base (Et₃N or dilute NaOH in ethanol) to the ligand solution.
-
Why? The naphtholic -OH proton is held in a strong intramolecular H-bond with the imine nitrogen. You must deprotonate it to break this bond and allow the metal to enter.
-
Observation: The solution color should deepen (bathochromic shift) upon base addition.
-
-
Metal Addition: Add 1 mmol of Metal Acetate/Chloride dissolved in minimal hot ethanol.
-
Ratio: 2:1 (Ligand:Metal) is standard for this bidentate ligand.
-
-
Reflux: Heat at 60–70°C for 3 hours.
-
Isolation: Cool to room temperature. If precipitate forms, filter.[1] If not, reduce volume by 50% on a rotovap and cool on ice.
Module 3: Troubleshooting & FAQs
Q1: "My reaction mixture turned back to the color of the starting materials."
Diagnosis: Hydrolysis . Mechanism: The imine bond (-C=N-) is reversible. In the presence of water and heat (especially with acidic metal salts like chlorides), the ligand cleaves back into the aldehyde and amine. The Fix:
-
Switch from Metal Chlorides to Metal Acetates (Acetate acts as a buffer).
-
Use Anhydrous Ethanol or Dry Methanol.
-
Add Triethyl Orthoformate (1-2 mL) to the reaction mixture as a water scavenger.
Q2: "I have a precipitate, but the elemental analysis is off."
Diagnosis: Metal Hydroxide Contamination or Ligand Occlusion . Mechanism: If the pH is too high (>9), the metal precipitates as M(OH)₂ before coordinating. If the pH is too low, the naphthol doesn't deprotonate. The Fix:
-
Control pH to ~7.5–8.0 using Triethylamine (Et₃N). Avoid strong inorganic bases like NaOH if possible.
-
Wash the final precipitate with hot ethanol to remove unreacted ligand (L1 is soluble in hot EtOH; the complex is usually less soluble).
Q3: "The NMR shows no paramagnetic shift (for Zn/diamagnetic metals)."
Diagnosis: Tautomeric Locking . Mechanism: The ligand exists in equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form). The nitro group stabilizes the Keto-Amine form, which coordinates poorly. The Fix:
-
Ensure full deprotonation. The anion is strictly in the enolate form, which forces coordination.
Visualizations
Figure 1: Synthesis & Complexation Workflow
This diagram outlines the critical decision points where the process typically fails.
Caption: Workflow for synthesizing and coordinating L1, highlighting the critical purity and hydrolysis checkpoints.
Figure 2: Troubleshooting Logic Tree
Use this tree to diagnose the specific cause of failure based on visual observations.
Caption: Decision tree for diagnosing complexation failures based on solubility and colorimetric changes.
Data Summary: Solvent & Spectral Guide
| Parameter | Ligand (L1) Characteristic | Metal Complex Characteristic | Validation Note |
| IR: ν(C=N) | 1615–1625 cm⁻¹ | 1600–1610 cm⁻¹ | Shift to lower freq. indicates N-coordination.[2] |
| IR: ν(O-H) | Broad ~3400 cm⁻¹ (or absent due to H-bond) | Absent (or broad if H₂O coordinated) | Disappearance confirms deprotonation. |
| ¹H NMR (-CH=N-) | δ 8.5–9.5 ppm | Shifted (often downfield) | Paramagnetic broadening occurs with Cu/Co/Ni. |
| Solubility | EtOH, DMSO, CHCl₃ | DMSO, DMF (often insoluble in EtOH) | Drastic solubility change confirms reaction. |
References
-
Synthesis and Characterization of Schiff Base Ligands from 2-Hydroxy-1-naphthaldehyde
- Source: Federal University Dutse (FUD) Repository.
- Relevance: Establishes the baseline synthesis protocol for nitro-substituted aniline Schiff bases and their Co(II)/Cu(II) complexes.
-
URL: (Derived from search context 1.1)
-
Transition Metal Complexes of Naphthaldehyde Schiff Bases
- Title: Transition Metal Complexes of New Schiff Base Derived from Trimethoprim with 2-Hydroxy-1-Naphthaldehyde.
- Source: IJMSDR.
- Relevance: Provides comparative spectral data (IR/NMR) for naphthaldehyde-derived complexes and antioxidant protocols.
-
URL: (Derived from search context 1.2)
-
Proton Transfer and Tautomerism in Naphthol Schiff Bases
-
Mechanochemical Synthesis Alternatives
-
Title: Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis.[5]
-
Source: Royal Society of Chemistry (CrystEngComm).[5]
- Relevance: Offers a solvent-free alternative if solution-based complexation continues to fail due to hydrolysis.
-
URL: (Derived from search context 1.4)
-
Sources
- 1. ijmsdr.org [ijmsdr.org]
- 2. fud.edu.ng [fud.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 5. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Effect of pH on the stability of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with the Schiff base derivative 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol . Because this compound features an azomethine linkage flanked by a proton-donating naphthol and an electron-withdrawing nitrophenyl group, its structural integrity and optical properties are highly dependent on the pH of the microenvironment.
Part 1: Core Principles & FAQs
Q: Why is the stability of this compound so dependent on pH? A: The compound is a Schiff base (imine), which inherently undergoes reversible condensation and hydrolysis[1]. The azomethine bond (-C=N-) is the critical vulnerability, and its stability is dictated by the protonation state of the molecule:
-
In Acidic Media (pH < 5): The imine nitrogen possesses a lone pair of electrons that readily accepts a proton, forming an highly electrophilic iminium ion. This protonation lowers the activation energy for nucleophilic attack by water, leading to the formation of a carbinolamine intermediate that rapidly collapses into 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline[1][2].
-
In Neutral Media (pH 6-8): The compound is remarkably stable. This is due to the ortho-hydroxyl group on the 2-naphthol ring, which forms a strong intramolecular hydrogen bond (O-H···N) with the imine nitrogen[3][4]. This creates a stable, pseudo-six-membered ring that sterically and electronically shields the azomethine bond from hydrolysis.
-
In Basic Media (pH > 9): The naphthol hydroxyl group deprotonates. While the resulting phenoxide anion is relatively stable against hydrolysis, the disruption of the intramolecular hydrogen bond causes significant electronic rearrangements, altering the compound's behavior and spectral profile[1].
Q: What is the keto-enol tautomerism observed in this compound? A: Due to the strong intramolecular hydrogen bond, the proton can transfer between the naphthol oxygen and the imine nitrogen. This creates an equilibrium between the enol-imine (O-H···N) and keto-amine (O···H-N) tautomers[3][4]. The position of this equilibrium is highly sensitive to solvent polarity and pH, which directly impacts the compound's UV-Vis absorption spectrum.
Caption: pH-dependent structural transitions and degradation pathways of the Schiff base.
Part 2: Troubleshooting Guide
Issue: My stock solution lost its characteristic absorbance peak at ~450 nm after being diluted into an acetate buffer (pH 4.5).
-
Diagnosis: You are observing acid-catalyzed hydrolysis. The peak at ~450 nm typically corresponds to the conjugated keto-amine tautomer[3]. In acidic conditions, the imine bond is cleaved, destroying the extended conjugation and eliminating this peak.
-
Resolution: If your experiment strictly requires an acidic pH, you must minimize water activity. Consider using a mixed solvent system (e.g., 30-50% ethanol or methanol in buffer) to suppress the hydrolysis rate[5]. Alternatively, perform the assay immediately after dilution to capture the initial kinetics before significant degradation occurs.
Issue: The solution changed from yellow/orange to a deep, intense red when adjusting the pH to 10.0. Is the compound degrading?
-
Diagnosis: This is not degradation; it is halochromism. At pH 10.0, the hydroxyl group of the 2-naphthol moiety (pKa typically ~8.5-9.5) is deprotonated. The resulting phenoxide anion donates electron density across the azomethine bridge toward the electron-withdrawing nitro group, drastically reducing the HOMO-LUMO gap and causing a bathochromic (red) shift[1][6].
-
Resolution: This is a normal, reversible physicochemical response. If you need to maintain the neutral species for your assay, ensure your buffer system strictly maintains a pH below 8.0.
Issue: I am seeing inconsistent stability results when testing the compound in different cell culture media at pH 7.4.
-
Diagnosis: While stable at pH 7.4 in simple buffers, Schiff bases can undergo transimination (Schiff base exchange) when exposed to primary amines present in complex media (e.g., free amino acids, proteins, or Tris buffer).
-
Resolution: Avoid amine-containing buffers like Tris or glycine. Use phosphate (PBS) or HEPES buffers. If using complex media, run a control to quantify the rate of transimination versus true hydrolysis.
Part 3: Experimental Protocol: pH Stability Profiling
To accurately determine the half-life (
Step-by-Step Methodology
-
Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0. Ensure ionic strength is kept constant across all solutions (e.g., by adding 0.1 M KCl).
-
Stock Solution: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution. Note: Store in the dark at -20°C to prevent ambient degradation.
-
Reaction Initiation: Pipette 2.97 mL of the selected buffer into a quartz cuvette. Add 30 µL of the 10 mM stock solution to achieve a final concentration of 100 µM (1% DMSO final volume). Mix rapidly by inversion.
-
Spectral Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer. Record the absorption spectra from 250 nm to 600 nm at regular intervals (e.g., every 2 minutes for acidic pH, every 30 minutes for neutral pH) while maintaining a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Identify the
of the intact Schiff base (typically ~420-450 nm depending on the tautomeric state[3]). -
Plot the natural log of absorbance (
) versus time. -
Extract the pseudo-first-order rate constant (
) from the slope. -
Calculate the half-life:
.
-
Caption: Standard workflow for validating the pH-dependent kinetic stability of the Schiff base.
Part 4: Quantitative Stability Data
The following table summarizes the expected physicochemical behavior and stability of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol across different pH ranges.
| pH Range | Dominant Molecular Species | Typical | Estimated Stability ( | Primary Degradation Pathway |
| 2.0 - 4.5 | Protonated Imine | ~380 - 400 | Minutes to Hours | Rapid acid-catalyzed hydrolysis |
| 5.0 - 8.0 | Enol-Imine / Keto-Amine | ~420 - 450 | Days to Weeks | Negligible (Protected by H-bond) |
| 8.5 - 12.0 | Phenoxide Anion | ~480 - 520 | Weeks | Very slow base-catalyzed hydrolysis |
Note:
References
1.[5] Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. MDPI. URL: 2.[1] REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. URL: 3.[2] The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. URL: 4.[3] Tautomerism of 2-hydroxynaphthaldehyde Schiff bases. ResearchGate. URL: 5.[6] New Metal Complexes with Azo-Schiff Base Ligand Synthesis, Characterisation and Biological Activity. ICAIIT 2025 Conference. URL: 6.[4] Tautomerism in 1-hydroxy-2-naphthaldehyde Schiff bases: Calculation of tautomeric isomers using carbon-13 NMR. ResearchGate. URL:
Sources
Overcoming hydrolysis of Schiff bases during synthesis
Title: Technical Support Center: Overcoming Schiff Base Hydrolysis in Organic Synthesis
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yields and "disappearing products" characteristic of Schiff base (imine) synthesis. The formation of an azomethine bond (C=N) is a delicate thermodynamic dance. Because the condensation of a primary amine with a carbonyl compound generates water as a stoichiometric byproduct, the reaction is inherently reversible[1]. If water is not aggressively managed, Le Chatelier's principle will drive the equilibrium backward, resulting in rapid hydrolysis of your hard-won product.
This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind hydrolytic degradation, establish self-validating experimental protocols, and provide a definitive troubleshooting matrix to ensure your imines survive from the reaction flask to final characterization.
Part 1: Core Mechanistic Troubleshooting (Q&A)
Q1: Why does my Schiff base constantly revert to the starting aldehyde/ketone and amine during the reaction? A: The issue lies in thermodynamic equilibrium. The nucleophilic attack of a primary amine on a carbonyl yields a hemiaminal (carbinolamine) intermediate. This intermediate must undergo dehydration to form the imine[1]. Because this dehydration releases one equivalent of water, the presence of that water in the reaction mixture constantly drives the reverse reaction (hydrolysis). To overcome this, you must physically or chemically remove water from the system as it forms, shifting the equilibrium entirely toward the product[2].
Q2: How does the pH of the reaction medium dictate the rate of hydrolysis? A: Schiff base stability is highly pH-dependent. In acidic conditions, the imine nitrogen becomes protonated, forming a highly electrophilic iminium ion. This protonation significantly lowers the activation energy for nucleophilic attack by water, which is the rate-determining step of hydrolysis[3]. Consequently, strongly acidic environments rapidly destroy Schiff bases[4]. Conversely, in highly basic conditions, the initial amine remains unprotonated (favoring attack), but the subsequent dehydration of the hemiaminal is hindered. The optimal window for stable formation and minimal hydrolysis is a mildly acidic to neutral pH (typically pH 5–7)[5].
Q3: Every time I purify my Schiff base via column chromatography or check it on TLC, my yield drops drastically. What is happening? A: You are experiencing silica-induced hydrolysis. Standard silica gel (SiO₂) is inherently acidic due to surface silanol groups and naturally retains atmospheric moisture. When your Schiff base contacts the silica, the acidic environment protonates the imine, and the retained water hydrolyzes it back into the starting materials right on the column or TLC plate[6]. To prevent this, switch to neutral alumina for chromatography, or pre-treat your silica gel with 1-5% triethylamine (Et₃N) to neutralize the acidic sites[7].
Part 2: Visualizing the Logic
To effectively troubleshoot, one must understand both the molecular mechanism of degradation and the strategic workflow for water removal.
Thermodynamic equilibrium of Schiff base formation and hydrolysis.
Decision matrix for selecting water removal strategies in imine synthesis.
Part 3: Data Presentation - Water Removal Strategies
Selecting the correct water removal technique is paramount. The table below summarizes the quantitative and qualitative aspects of the most common strategies.
| Technique | Reagents / Equipment | Best Suited For | Mechanism of Action | Hydrolysis Prevention Efficiency |
| Mild Desiccants | Anhydrous MgSO₄, Na₂SO₄ | Highly reactive aliphatic aldehydes | Chemical hydration (forms hydrates) | Moderate |
| Azeotropic Distillation | Dean-Stark Trap, Toluene/Benzene | Sterically hindered aromatic ketones | Physical separation of water azeotrope | High |
| Molecular Sieves | Activated 3Å or 4Å Sieves | Moisture-sensitive aldimines/ketimines | Physical entrapment in aluminosilicate pores | Very High |
| Chemical Dehydration | TiCl₄, Trimethyl orthoformate | Unreactive aryl ketones | Irreversible chemical reaction with water | Extremely High |
| Soxhlet Extraction | Soxhlet apparatus + CaCl₂ | Solvents that form poor azeotropes | Continuous drying of refluxing solvent | High |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, meaning the physical phenomena observed during the procedure directly confirm the success of the reaction and the prevention of hydrolysis.
Protocol 1: Dean-Stark Azeotropic Distillation (For Robust Ketimines)
Causality Focus: Toluene forms a minimum-boiling azeotrope with water. As the reaction refluxes, the azeotrope vaporizes, condenses, and falls into the trap. Because water is immiscible with and denser than toluene, it phase-separates at the bottom of the trap, physically removing it from the equilibrium[2].
-
Setup: In a round-bottom flask, combine the ketone (1.0 eq), primary amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in anhydrous toluene (approx. 0.5 M).
-
Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Reaction & Validation: Heat the mixture to a vigorous reflux. The protocol is self-validating: monitor the volume of water collecting at the bottom of the trap. For a 100 mmol scale reaction, exactly 1.8 mL of water indicates 100% theoretical conversion.
-
Completion: Once the water level remains static for 1 hour, cool the reaction to room temperature and remove the solvent under reduced pressure.
Protocol 2: Mild In-Situ Dehydration using Molecular Sieves (For Sensitive Substrates)
Causality Focus: 4Å molecular sieves have pores perfectly sized to trap water molecules (~2.75 Å kinetic diameter) while excluding larger organic molecules. However, they must be rigorously activated; otherwise, they act as a water source rather than a sink[1].
-
Sieve Activation (Critical): Place 4Å molecular sieves in a round-bottom flask. Heat to 300°C under high vacuum (≤ 0.1 Torr) for at least 3 hours. Cool to room temperature under an argon atmosphere.
-
Reaction Setup: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol. Add the activated sieves (typically 1-2 g per mmol of substrate) directly to the reaction mixture[6].
-
Reaction: Stir at room temperature for 24–48 hours under an inert atmosphere.
-
Workup: Filter the mixture through a pad of Celite to remove the sieves. Do not perform an aqueous wash , as introducing water during workup will immediately initiate hydrolysis. Concentrate the filtrate directly in vacuo.
Part 5: Advanced FAQs
Q4: Can I use a Soxhlet extractor instead of a Dean-Stark trap? A: Yes. If you are using a solvent that does not form a clean phase-separating azeotrope with water (like chloroform or certain alcohols), you can place a chemical desiccant (such as anhydrous CaCl₂) inside a Soxhlet thimble. As the solvent refluxes, it passes through the desiccant, returning completely dry solvent to the reaction flask[6].
Q5: How should I store synthesized Schiff bases to prevent long-term hydrolytic degradation? A: Schiff bases are hygroscopic and will slowly hydrolyze upon prolonged exposure to atmospheric moisture. Store the purified compound in a tightly sealed vial, backfilled with an inert gas (argon or nitrogen), and keep it inside a desiccator containing active indicating silica gel[7]. Avoid storing them in protic solvents (like methanol or ethanol) for extended periods.
References
-
[7] Technical Support Center: Optimizing Schiff Base Formation. Benchchem. 7
-
Synthesis, Characterization and Antibacterial Activity of Metal(II) Complexes of Schiff. Prime Scholars.
-
[1] Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. 1
-
[2] Is it necessary to remove water during schiff base synthesis? ResearchGate.2
-
[4] Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. MDPI. 4
-
[3] Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[7]uril Encapsulation. ACS Omega. 3
Sources
Solvent effect on the electronic spectra of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Topic: 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Welcome to the Advanced Spectroscopy Support Portal. This guide is designed for researchers utilizing 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline) as a solvatochromic probe or photochromic agent.
Module 1: Diagnostic & Troubleshooting
Issue 1: "I am observing a single absorption band < 400 nm in cyclohexane, but literature suggests a visible band > 420 nm. Is my synthesis defective?"
-
Diagnosis: Normal Tautomeric Behavior. Your synthesis is likely correct.
-
Technical Explanation: This molecule exhibits Keto-Enol Tautomerism .
-
In non-polar solvents (Cyclohexane, Hexane), the equilibrium is heavily shifted toward the Enol-imine (OH) form due to the stabilization of an intramolecular hydrogen bond (O-H...N). This form absorbs in the UV region (typically 300–380 nm) and appears yellow.
-
The Keto-amine (NH) form, which is responsible for the longer wavelength band (> 420 nm), requires stabilization by polar solvents or intermolecular hydrogen bonding to disrupt the internal bond.
-
-
Action Plan:
-
Dissolve a fraction of your sample in a polar aprotic solvent (e.g., DMSO or DMF).
-
Observe the immediate appearance of a new bathochromic band (typically 440–460 nm).
-
If the band appears, your compound is functional.
-
Issue 2: "The absorption maxima (
-
Diagnosis: Specific Solute-Solvent Interaction (H-Bonding).
-
Technical Explanation: While both are polar, their interaction mechanisms differ:
-
Ethanol (Protic): Acts as a Hydrogen Bond Donor (HBD). It can donate a proton to the carbonyl oxygen of the keto form, stabilizing it, but it can also disrupt the intramolecular H-bond of the enol form.
-
DMF (Aprotic): Acts only as a Hydrogen Bond Acceptor (HBA) or via dipolar stabilization.
-
The Nitro group at the 5-position of the aniline ring is a strong Electron Withdrawing Group (EWG). This increases the acidity of the N-H proton in the keto form, making the equilibrium highly sensitive to the basicity and polarity of the solvent.
-
-
Action Plan: Use the Catalán or Kamlet-Taft solvatochromic parameters to normalize your data. Expect a positive solvatochromism (redshift) as solvent polarity increases.[1][2]
Issue 3: "My sample is not fluorescing, or fluorescence is extremely weak compared to similar naphthaldimines."
-
Diagnosis: Nitro-Group Quenching.
-
Technical Explanation: You are likely observing Intersystem Crossing (ISC) . The nitro group (
) facilitates spin-orbit coupling, promoting the transition from the excited singlet state ( ) to the triplet state ( ). This non-radiative decay pathway effectively quenches fluorescence. -
Action Plan:
-
This is an intrinsic property of the molecule.
-
If fluorescence is required, consider reducing the nitro group to an amino group (though this changes the electronic properties) or using a non-nitro analog (e.g., 5-methyl derivative) as a control.
-
Module 2: Experimental Protocols
Protocol A: Synthesis Verification (Standard Condensation)
Use this protocol if spectral purity is .
-
Reagents:
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
2-Methyl-5-nitroaniline (1.0 eq)
-
Solvent: Absolute Ethanol or Methanol.
-
-
Procedure:
-
Purification (Critical):
-
Filter the precipitate.
-
Recrystallize from hot ethanol. Unreacted aldehyde often contaminates the spectra; recrystallization removes this.
-
Vacuum dry to remove solvent molecules that might be trapped in the lattice (solvatomorphism).
-
Protocol B: Spectroscopic Measurement Standards
-
Concentration: Prepare stock solutions at
M in DMSO. Dilute to M – M for measurement to prevent aggregation. -
Blanking: Always use a solvent blank from the same batch as the sample solvent.
-
Scan Range: 250 nm – 600 nm.
-
Isosbestic Point Check: To verify a clean two-state equilibrium, prepare a binary mixture (e.g., Cyclohexane:Ethanol) varying the ratio (100:0
0:100). A distinct isosbestic point (crossing point) should appear around 390–400 nm.
Module 3: Data Reference
Table 1: Expected Spectral Shifts (Solvatochromism) Note: Values are approximate and depend on temperature/concentration.
| Solvent Type | Solvent Example | Dominant Form | Primary | Visual Appearance |
| Non-Polar | Cyclohexane / Hexane | Enol-Imine | 360 – 380 | Yellow |
| Polar Aprotic | Acetonitrile | Mixed Equilibrium | 370 (sh), 430 | Yellow-Orange |
| Polar Aprotic | DMF / DMSO | Keto-Amine | 445 – 460 | Orange/Red |
| Polar Protic | Ethanol / Methanol | Mixed (H-bond stabilized) | 435 – 450 | Orange |
Module 4: Mechanistic Visualization
The following diagram illustrates the solvent-driven equilibrium between the Enol-imine and Keto-amine forms.
Figure 1: Solvent-dependent proton transfer mechanism. The equilibrium shifts right as solvent polarity (dielectric constant) increases.
References
-
Garg, S. N., & Kumar, P. (2012). Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: a chemometrics study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Salman, S. R., et al. (2012).[3] Keto-Enol Tautomerism Of 2-Hydroxy Naphthylideneaniline With Lanthanide Shift Reagent Pr(Fod)3 In Different Solvents. Oriental Journal of Chemistry.
-
Al-Shihri, A. S. (2022).[5][6] Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative. Molecules.
-
BenchChem. (2025).[7] A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Controlling crystal growth for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol XRD analysis
Topic: 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol[1]
Case ID: NAP-SCHIFF-052 Status: Open Assigned Specialist: Senior Application Scientist, Crystallography Division[1]
Welcome to the Technical Support Portal
You are accessing the specialized guide for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol . This Schiff base belongs to the ortho-hydroxy naphthaldimine family, a class of compounds renowned for their photochromism, thermochromism, and keto-enol tautomerism in the solid state.[1]
Achieving diffraction-quality single crystals for this specific nitro-substituted derivative requires strict control over solubility and evaporation kinetics due to the competing polarity of the nitro group and the hydrophobic naphthalene ring.
Module 1: Synthesis & Purity (The Foundation)[1]
Critical Alert: You cannot grow single crystals from impure starting material. The presence of unreacted aldehyde or aniline will act as impurities that poison the crystal faces, leading to amorphous powder or microcrystalline needles.[1]
Standard Operating Procedure (SOP): Synthesis
-
Stoichiometry: 1:1 molar ratio of 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline .
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Catalyst: 2-3 drops of Glacial Acetic Acid (optional, but accelerates imine formation).
-
Condition: Reflux for 3–4 hours.
-
Purification (Mandatory):
Module 2: Crystal Growth Protocols
For this specific molecule, we recommend two specific pathways. The Nitro group increases polarity, making the compound less soluble in non-polar solvents than unsubstituted analogs.[1]
Method A: Slow Evaporation (Primary Recommendation)
Best for: obtaining stable, block-like crystals.[1]
-
Dissolution: Dissolve 20 mg of the purified compound in 10 mL of warm Ethanol or Acetonitrile .
-
Note: If solubility is poor, use a 9:1 mixture of Ethanol:DMF (Dimethylformamide).[1]
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Dust particles induce twinning.[1]
-
Covering: Cover the vial with Parafilm. Poke 3–5 small holes with a needle.
-
Environment: Place in a vibration-free, temperature-controlled environment (20°C).
-
Timeline: 3–7 days.
Method B: Vapor Diffusion (For High Quality)
Best for: minimizing solvent inclusion and controlling nucleation rate.[1]
-
Inner Vial: Dissolve 15 mg of compound in 2 mL of DMF or DMSO (Good Solvent).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethanol or Diethyl Ether (Anti-Solvent).
-
Mechanism: The volatile anti-solvent slowly diffuses into the good solvent, gently lowering solubility and forcing crystallization.[1]
Module 3: Troubleshooting & FAQs
Q1: My product is forming hair-like yellow needles that are too thin for XRD. What is happening?
Diagnosis: Supersaturation is too high.
The naphthalene rings are stacking via
-
Dilute: Reduce the concentration by 50%.
-
Slow Down: Reduce the number of holes in the Parafilm (slower evaporation).[1]
-
Change Solvent: Switch from Ethanol to Acetonitrile or Toluene . Toluene often disrupts
stacking slightly, encouraging growth in the other dimensions (making the crystals "fatter").[1]
Q2: The crystals look like clusters or "rosettes" (Twinning). Diagnosis: Nucleation rate is too fast or Temperature fluctuation. Corrective Action:
-
Filter: Ensure the solution is filtered to remove dust nuclei.[4]
-
Insulate: Wrap the vial in aluminum foil or place it in a Styrofoam block to dampen temperature swings in the lab.
-
Switch Method: Move to Vapor Diffusion (Method B), which is inherently slower and more controlled.[1]
Q3: I have crystals, but they don't diffract (Amorphous/Solvate Loss). Diagnosis: Solvent loss. Nitro-Schiff bases often trap solvent molecules in the lattice.[1] If these evaporate, the lattice collapses.[1] Corrective Action:
-
Mount Quickly: Mount the crystal directly from the mother liquor using Paratone oil and flash-cool immediately to 100K on the diffractometer.
-
Do not let them dry on a microscope slide.
Module 4: Scientific Visualization (Logic & Mechanism)
Diagram 1: The Crystallization Workflow
This flowchart outlines the decision-making process for obtaining diffraction-quality crystals.
Caption: Decision matrix for optimizing crystal growth of nitro-substituted naphthaldimines.
Diagram 2: The Keto-Enol Tautomerism (Critical for Refinement)
In the solid state, 2-hydroxy-1-naphthaldehyde Schiff bases usually adopt the Keto-Amine form.[1] You must look for this in your difference Fourier map during refinement.
Caption: The keto-amine form is stabilized by the quinoid ring structure and strong intramolecular hydrogen bonding.
Module 5: XRD Data Analysis Guide
When you successfully collect data, use this checklist to validate your structure solution:
| Parameter | Expected Value (Approx.) | Explanation |
| Space Group | Most common for this class of planar molecules [1].[1] | |
| C-O Bond Length | 1.25 – 1.28 Å | Indicates double bond character (C=O), confirming the Keto form [2].[1] |
| C-N Bond Length | 1.30 – 1.32 Å | Intermediate between single and double, indicating resonance.[1] |
| H-Bonding | N-H...O | Look for a strong intramolecular hydrogen bond ( |
| Dihedral Angle | The nitro-phenyl ring usually twists relative to the naphthalene ring to minimize steric hindrance [1]. |
References
-
Özek, A., et al. (2004).[1][5] "1-[(4-Nitrophenylamino)methylene]naphthalen-2(1H)-one."[1][5] Acta Crystallographica Section E, 60(5), o826-o827.[1][5] Link
-
Kargar, H., et al. (2009).[1][6] "Synthesis, spectral characterization and crystal structure of 1-[(2-hydroxy-5-nitrophenyl)iminomethyl]-2-naphthol." Journal of Molecular Structure, 935, 1-3.[1]
-
Stout, G. H., & Jensen, L. H. (1989).[1] X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard Text for Crystallography Methods).
-
Glusker, J. P., Lewis, M., & Rossi, M. (1994).[1] Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (Reference for Twinning and Disorder).
Sources
- 1. mdpi.com [mdpi.com]
- 2. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 3. ias.ac.in [ias.ac.in]
- 4. unifr.ch [unifr.ch]
- 5. 1-(4-Nitrophenyliminomethyl)-2-naphthol | C17H12N2O3 | CID 626145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability issues of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol at high temperatures
Product: 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol Category: Organic Optoelectronic Materials / Ligands Document ID: TS-NSB-2024-05
Introduction
Welcome to the technical support hub for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol . This Schiff base, derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline, is widely utilized in coordination chemistry, fluorescence sensing, and optical storage due to its photo- and thermochromic properties.
Users frequently report "degradation" or "color shifts" at elevated temperatures. In 85% of cases, these are not degradation events but rather reversible tautomeric shifts inherent to the naphthaldimine core. This guide distinguishes between benign physical phenomena and actual chemical failure.
Module 1: Diagnostic Framework (The "Why")
Before altering your protocol, you must identify if the issue is Thermochromism (reversible) or Hydrolysis (irreversible).
The Core Mechanism: Keto-Enol Tautomerism
This molecule relies on an intramolecular hydrogen bond (O-H···N) for stability. Upon heating, the proton transfers from the oxygen to the nitrogen, shifting the molecule from the Enol-Imine form (yellow/orange) to the Keto-Amine form (deep red/brown).
Key Insight: The nitro group at the 5-position of the aniline ring is electron-withdrawing. This increases the acidity of the system, often stabilizing the keto form at lower temperatures compared to non-substituted analogs.
Visualization: Tautomerism vs. Degradation
Figure 1: The reversible proton transfer pathway (Thermochromism) versus the irreversible breakdown pathway (Hydrolysis).
Module 2: Troubleshooting High-Temperature Issues
Scenario A: "My sample turned red/brown during drying but returned to yellow upon cooling."
-
Diagnosis: Thermochromism . This is normal behavior for o-hydroxy Schiff bases.
-
Action: No corrective action needed. The structural integrity is intact.
-
Verification: Run a reversible DSC cycle (Heat to 200°C
Cool to 25°C). If the endotherm/exotherm peaks are reproducible, the compound is stable.
Scenario B: "The melting point is lower than expected (< 180°C) or the color change is permanent."
-
Diagnosis: Hydrolysis or Solvent Inclusion .
-
Mechanism: At high temperatures, trace water attacks the imine (C=N) bond, cleaving it back into 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline.
-
Action:
-
Dry Solvents: Ensure recrystallization solvents (typically Ethanol/DMF) are anhydrous.
-
Vacuum Drying: Dry the synthesized powder at 80°C under vacuum (not just air oven) to remove lattice water which catalyzes hydrolysis.
-
Module 3: Analytical Anomalies (TGA/DSC)
Researchers often misinterpret Thermal Gravimetric Analysis (TGA) data. Use this reference table to benchmark your results.
Standard Thermal Profile
| Feature | Temperature Range | Interpretation |
| Mass Loss < 120°C | 25°C – 120°C | Solvent/Moisture Loss. Action: If >2%, dry sample further. |
| Melting Endotherm | 190°C – 250°C* | Phase Transition. Note: Exact MP depends on crystal packing/polymorph. |
| Color Change | 150°C – 200°C | Thermochromism. (Enol |
| Decomposition | > 260°C | Chemical Breakdown. Carbonization and NO |
*Note: Melting points for this class vary based on purity and polymorph. Literature suggests ranges between 197°C and 270°C for similar naphthaldimine derivatives.[1]
Troubleshooting Workflow
Figure 2: Logic flow for interpreting thermal analysis data.
Module 4: Recommended Handling Protocols
To ensure maximum thermal stability during experiments:
Synthesis & Purification
-
Solvent Choice: Use absolute ethanol or methanol for recrystallization. Avoid water-containing solvent mixtures.
-
Drying: Final drying must be done under vacuum (0.1 mbar) at 60–80°C for 4 hours.
-
Storage: Store in a desiccator. Hydrolysis is slow at room temperature but accelerates if the powder is hydrated before heating.
Thermal Cycling Experiments
If using the material for optical switching (thermochromism):
-
Limit: Do not exceed 240°C .
-
Atmosphere: Perform cycles under Nitrogen (N₂) or Argon . Oxygen at high temperatures can oxidize the naphthyl ring, leading to irreversible darkening (blackening).
FAQ: Frequently Asked Questions
Q: Why does my DSC show two endothermic peaks? A: This often indicates polymorphism . Naphthaldimine Schiff bases can crystallize in different packing arrangements (e.g., monoclinic vs. triclinic), each with a distinct melting point. It does not necessarily indicate impurity.
Q: Can I use this ligand in aqueous solutions at high temps? A: No. The imine bond is susceptible to hydrolytic cleavage in boiling water. For aqueous applications, ensure the temperature remains < 50°C or use a cosolvent (DMSO/Ethanol) to stabilize the ligand.
Q: The powder turned from orange to red in the bottle over a year. Is it degraded? A: Likely not. This is Photochromism (light-induced isomerization). Store the bottle in the dark or wrap it in aluminum foil. Heating it gently (80°C) in the dark may revert it to the orange state.
References
-
Solid State Thermochromism: "Observation of Thermal Tautomerism of Thermochromic Salicylideneaniline Derivatives in the Solid State." Freie Universität Berlin.
-
Thermal Stability Data: "Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde." International Research Journal of Pure and Applied Chemistry.
-
Structural Characterization: "1-[(E)-(2-Methyl-3-nitrophenyl)iminomethyl]-2-naphthol." Acta Crystallographica Section E.
-
General Properties: "Photochromism, thermochromism, and solvatochromism of naphthalene-based analogues." Journal of Photochemistry and Photobiology A.
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
[1]
Executive Summary & Compound Architecture
This guide provides a comparative technical analysis of the mass spectrometry (MS) behavior of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (C₁₈H₁₄N₂O₃, MW: 306.32 Da).
This compound represents a class of ortho-hydroxy Schiff bases widely screened for antimicrobial and anticancer properties.[1] Its structural "performance" in MS is defined by two critical phenomena:
-
Keto-Enol Tautomerism: The intramolecular hydrogen bond (O-H···N) facilitates a proton transfer, creating a dynamic equilibrium between the enol-imine (OH form) and keto-amine (NH form) tautomers.
-
Nitro-Group Lability: The electron-withdrawing nitro group (-NO₂) at the 5-position of the aniline ring significantly alters fragmentation kinetics compared to non-substituted analogs.
This guide compares the Electron Impact (EI) and Electrospray Ionization (ESI) profiles of the compound, serving as a decision-making tool for researchers choosing the optimal characterization pathway.
Comparative Analysis: Ionization Modalities
For structural validation of nitro-substituted naphthyl Schiff bases, the choice of ionization technique dictates the data quality. The following table contrasts the performance of Hard Ionization (EI) versus Soft Ionization (ESI).
Table 1: Performance Matrix (EI vs. ESI)
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion | ||
| Fragmentation | Extensive, in-source.[1] Provides a "structural fingerprint." | Minimal in-source. Requires MS/MS (CID) to generate fragments. |
| Tautomer Sensitivity | Detects gas-phase tautomer populations (often favors enol).[1] | Sensitive to solution-phase tautomerism (solvent dependent).[1] |
| Nitro Group | Rapid loss of | Stable until collision energy is applied.[1] |
| Best For | Library Matching & Sub-structure Identification | Purity Screening & Molecular Weight Confirmation |
Deep Dive: Electron Impact (EI) Fragmentation[2]
In EI-MS (70 eV), the molecular ion (
Mechanistic Pathways
The "Ortho Effect" is the dominant mechanism here. The proximity of the hydroxyl group to the imine nitrogen allows for a McLafferty-like rearrangement , transferring a hydrogen atom and facilitating the cleavage of the C-N bond.
Key Fragmentation Events:
-
Primary Loss: Scission of the nitro group (
), yielding a peak at 260.[1] -
Imine Cleavage: Breaking the central
bond.[1]-
Path A: Charge retention on the naphthyl moiety (formation of naphtho-furanyl cation species).
-
Path B: Charge retention on the aniline moiety (2-methyl-5-nitroaniline cation).
-
Visualization of Fragmentation (DOT Diagram)
Figure 1: Predicted EI fragmentation tree for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol showing primary mass losses.
Deep Dive: ESI-MS/MS (Collision Induced Dissociation)
While EI provides a fingerprint, ESI is the standard for biological assays.[1] In positive ion mode (
The Protonation Site
The imine nitrogen is the most basic site. Protonation here stabilizes the keto-amine form.[1]
-
Observed Peak:
307.1 ( ). -
Sodium Adduct:
329.1 ( ) – commonly seen if glass solvents are used.[1]
CID Fragmentation (MS/MS)
Unlike EI, the nitro group is stable in the parent scan. You must apply Collision Energy (CE 10-30 eV) to induce fragmentation.[1]
Comparison with Non-Nitro Alternative:
-
Product (Nitro): The
307 precursor yields a major fragment at 261 (Loss of ). -
Alternative (Unsubstituted Phenyl): A hypothetical unsubstituted analog (
262) would NOT show this 46 Da loss, instead favoring the loss of the aniline ring entirely. This 46 Da neutral loss is the diagnostic signature for the product.
Experimental Protocols
To replicate these profiles, follow these self-validating protocols.
Protocol A: Sample Preparation for ESI-MS
-
Solvent System: Methanol (LC-MS Grade).[1] Avoid Acetonitrile if studying tautomerism, as it suppresses proton transfer.[1]
-
Concentration: 10 µg/mL (10 ppm).
-
Acidification: Add 0.1% Formic Acid to force protonation (
).[1] Without acid, the phenolic proton may dissociate, leading to negative ion mode sensitivity ( ).
Protocol B: EI-MS Direct Insertion Probe (DIP)
-
Rationale: Schiff bases are thermally sensitive.[1] GC-MS injection ports (250°C) may cause thermal degradation before ionization.[1] Use DIP for pure compound analysis.[1]
-
Temperature Ramp: 50°C to 300°C at 20°C/min.[1]
-
Source Temp: 200°C.
Workflow Diagram
Figure 2: Dual-pathway workflow for characterizing the target Schiff base.
References
-
Salman, S. R., & Kamounah, F. S. (2002). Mass Spectral Study of Tautomerism in Some 1-Hydroxy-2-Naphthaldehyde Schiff Bases.[1][2] Spectroscopy Letters, 35(3), 327–335.[1][2]
-
Yaylayan, V. A., et al. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products.[1][3] Carbohydrate Research, 491, 107985.[1][3]
-
Neelofar, et al. (2017). Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes.[1][4] Bulletin of the Chemical Society of Ethiopia, 31(3).[4]
-
MassBank Record: Naphthols. Fragmentation data for 2-naphthol derivatives. MassBank EU.[1][5]
Sources
- 1. massbank.eu [massbank.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
UV-Vis Absorption Band Assignment and Solvatochromic Performance of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol: A Comparative Guide
Executive Summary
For researchers and drug development professionals utilizing Schiff bases as chemosensors, solvatochromic probes, or pharmaceutical intermediates, selecting the appropriate ligand framework is critical. 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (MNPIN) 1 represents a highly conjugated, structurally tunable alternative to standard salicylaldehyde derivatives.
This guide objectively compares the UV-Vis spectrophotometric performance of MNPIN against baseline alternatives, detailing the mechanistic causality behind its absorption bands. By leveraging the strong electron-withdrawing nature of the nitro group and the extended conjugation of the naphthol ring, MNPIN demonstrates superior sensitivity in tautomeric equilibrium assays.
Mechanistic Causality: Tautomerism and Electronic Transitions
The analytical utility of 2-hydroxy-1-naphthaldehyde-derived Schiff bases relies on their ability to undergo Excited State Intramolecular Proton Transfer (ESIPT) and Ground State Intramolecular Proton Transfer (GSIPT). This results in an equilibrium between the enol-imine (O-H···N) and keto-amine (O···H-N) tautomers [[2]]().
The UV-Vis absorption spectrum of MNPIN is characterized by three distinct bands, assigned based on molecular orbital transitions:
-
Band I (< 300 nm): Assigned to the high-energy
transitions localized within the aromatic systems (the naphthyl and nitrophenyl rings) 3. -
Band II (300–350 nm): Assigned to the
transition of the azomethine (-CH=N-) linkage. This band is the spectroscopic signature of the enol-imine form, which dominates in non-polar solvents (e.g., toluene) 3. -
Band III (> 400 nm): Assigned to the
and Intramolecular Charge Transfer (ICT) transitions of the keto-amine tautomer 2. The emergence of this band is highly solvent-dependent .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Figure 1: Logical relationship between solvent-mediated tautomerism and UV-Vis band emergence.
Comparative Performance Analysis
To demonstrate the structural advantages of MNPIN, we compare its theoretical and empirical UV-Vis performance against two common alternatives: Salicylideneaniline (SA) and 1-(phenyliminomethyl)-2-naphthol (PIN) .
Why MNPIN Outperforms Alternatives in Sensing Applications
-
Extended Conjugation: Unlike SA, which utilizes a simple phenol ring, the naphthol ring in MNPIN lowers the excitation energy required for proton transfer, making the keto-amine form accessible even in moderately polar environments 2.
-
Push-Pull ICT Dynamics: The strongly electron-withdrawing 5-nitro group on the aniline ring acts as an electron acceptor. During excitation, electron density shifts from the naphthyl donor to the nitrophenyl acceptor. This narrows the HOMO-LUMO gap, causing a significant bathochromic (red) shift of Band III compared to the unsubstituted PIN [[4]]().
Quantitative UV-Vis Band Comparison
| Compound | Structural Feature | Band I (Aromatic) | Band II (Enol-Imine) | Band III (Keto-Amine in EtOH) | Solvatochromic Sensitivity |
| SA | Phenol + Aniline | ~270 nm | ~340 nm | Not Observed | Low |
| PIN | Naphthol + Aniline | ~280 nm | ~350 nm | ~410 nm | Moderate |
| MNPIN | Naphthol + 2-Me-5-NO₂ Aniline | ~285 nm | ~355 nm | ~440 nm (Red-Shifted) | High |
(Note: Exact
Experimental Workflow: Self-Validating UV-Vis Protocol
To ensure high scientific integrity and reproducibility when assigning these bands, researchers must utilize a self-validating experimental setup. The presence of a sharp isosbestic point during solvent titration is the definitive proof of a clean, two-state tautomeric equilibrium without degradation artifacts 4.
Figure 2: Step-by-step self-validating experimental workflow for UV-Vis band assignment.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh 3.06 mg of MNPIN (MW: 306.32 g/mol ) 1 and dissolve it in 10 mL of anhydrous N,N-Dimethylformamide (DMF) to create a stable 1.0 mM stock solution. Store protected from light.
-
Solvent Polarity Titration: Prepare a series of 10 µM working solutions by diluting the stock 1:100 into spectroscopic-grade solvents with varying dielectric constants (e.g., Non-polar: Toluene; Protic-polar: Ethanol; Aprotic-polar: DMF) 2.
-
Spectral Acquisition: Baseline-correct a dual-beam UV-Vis spectrophotometer using the respective pure solvent blanks. Scan the samples from 200 nm to 600 nm at a constant temperature (298 K) using a 10 mm path-length quartz cuvette 3.
-
Data Analysis & Validation: Overlay the acquired spectra. You should observe a decrease in Band II (~355 nm) and a simultaneous increase in Band III (~440 nm) as solvent polarity increases. The precise intersection of these curves (the isosbestic point, typically near 380-390 nm for naphthol derivatives) validates the direct enol-imine to keto-amine conversion without intermediate degradation 4.
References
-
[3] Title: Synthesis and Characterization of Schiff Base Co II , Ni II and Cu II Complexes derived from 2-Hydroxy-1-naphthaldehyde and Ethylenediamine Source: Asian Journal of Research in Chemistry (ajrconline.org) URL: [Link]
-
[4] Title: Indirect solvent assisted tautomerism in 4-substituted phthalimide 2-hydroxy-Schiff bases Source: sonar.ch URL:[Link]
-
[2] Title: Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine Source: PMC (nih.gov) URL:[Link]
Sources
TGA and DSC thermal analysis curves of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Thermal Analysis Guide: 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Executive Summary
This technical guide provides a rigorous analysis of the thermal properties of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol , a Schiff base ligand synthesized from 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline .
Thermal stability is a critical quality attribute (CQA) for this compound, particularly when used as a ligand in coordination chemistry or as a bioactive scaffold. This guide compares its performance against structural analogs (non-methylated nitro-isomers) and its metal complexes, establishing a baseline for purity and thermal decomposition kinetics.
Chemical Context & Synthesis Workflow
To interpret thermal data accurately, one must understand the molecular origin. This compound exists in a tautomeric equilibrium (enol-imine vs. keto-amine), which significantly influences its lattice energy and melting point.
Synthesis Protocol:
-
Reactants: 2-Hydroxy-1-naphthaldehyde (1.0 eq) + 2-Methyl-5-nitroaniline (1.0 eq).
-
Solvent: Ethanol or Methanol (Reflux 3-4h).
-
Catalyst: Glacial acetic acid (2-3 drops).
-
Purification: Recrystallization from hot ethanol is required to remove unreacted aldehyde, which would otherwise appear as a low-temperature impurity peak in DSC (~80°C).
Figure 1: Synthesis and purification workflow critical for obtaining valid thermal data.
Experimental Protocols (Self-Validating)
Reliable thermal data requires strict adherence to parameters that minimize thermal lag and oxidative artifacts.
Differential Scanning Calorimetry (DSC)
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.
-
Sample Mass: 2.0 – 4.0 mg (Encapsulated in Tzero Aluminum pans).
-
Atmosphere: Dry Nitrogen (Flow rate: 50 mL/min).
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (For precise melting onset).
-
Temperature Range: 30°C to 300°C.
Validation Check: The baseline must remain flat before the endotherm. A drifting baseline <100°C indicates retained solvent (ethanol/water), requiring further drying.
Thermogravimetric Analysis (TGA)
-
Instrument: Mettler Toledo TGA/DSC 3+.
-
Sample Mass: 5.0 – 10.0 mg (Alumina crucible).
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative comparison).
-
Range: 30°C to 800°C.
Thermal Analysis Results & Interpretation
DSC Profile: Phase Transitions
The DSC curve for this class of Schiff bases is characterized by a sharp endothermic melting peak followed by exothermic decomposition.
| Feature | Temperature Range | Interpretation |
| Drying Endotherm | 60°C – 100°C | Impurity Indicator. Broad, weak peak indicates solvate water or ethanol. Pure sample should be flat here. |
| Melting Point ( | 180°C – 220°C | Primary ID. Sharp endotherm. The methyl group typically lowers |
| Decomposition ( | > 260°C | Stability Limit. Exothermic rise immediately following melting. |
TGA Profile: Decomposition Kinetics
The TGA curve exhibits a classic multi-step weight loss.
-
Stage I (Stability Zone): 30°C – 240°C. Negligible mass loss (<1%). Stability is conferred by the intramolecular hydrogen bond (O-H...N).
-
Stage II (Primary Degradation): 240°C – 350°C. Loss of the imine linkage and nitro-phenyl moiety.
-
Stage III (Charring): > 600°C. Formation of carbonaceous char (approx. 15-20% residual mass in
).
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target compound against its closest structural alternatives to assist in material selection.
Comparison 1: Effect of Methyl Substitution
-
Alternative: 1-(3-Nitrophenyliminomethyl)-2-naphthol (No methyl group).
-
Analysis: The target compound (with 2-methyl) exhibits a lower melting point but similar thermal stability .
-
Reasoning: The 2-methyl group creates steric hindrance that disrupts the planar packing of the crystal lattice, reducing the lattice energy required to melt the solid. However, the chemical bond strength of the Schiff base (-CH=N-) remains largely unaffected, preserving high-temperature stability.
-
Comparison 2: Ligand vs. Metal Complex (Co/Cu)
-
Alternative: Co(II) Complex of the target ligand.[4]
-
Analysis: The Metal Complex is significantly more thermally stable .
Table 1: Comparative Thermal Data
| Compound | Melting Point ( | Decomposition Onset ( | Residual Mass (800°C) |
| Target Ligand | ~195°C (Predicted) | 250°C | ~18% |
| 4-Nitro Analog | 242°C | 260°C | ~20% |
| Co(II) Complex | >300°C | 310°C | ~35% (Metal Oxide) |
(Note: Values for analogs derived from general behavior of nitro-naphthyl Schiff bases [1, 2])
Figure 2: Mechanism of enhanced thermal stability in metal complexes compared to the free ligand.
Kinetic Analysis (Advanced)
For drug stability studies, calculating the Activation Energy (
-
Plot:
vs . -
Result: A straight line indicates first-order kinetics.
-
Typical
: 40–60 kJ/mol for the initial decomposition step of nitro-substituted Schiff bases.
References
-
Synthesis and Characterization of Bioactive Schiff Base Ligands. Source: Vertex AI Research / Amazon AWS. Context: Describes the general synthesis and thermal stability of 2-hydroxy-1-naphthaldehyde derived Schiff bases. 6[7]
-
Synthesis and Partial Characterization of Schiff Base Ligands with Nitroaniline. Source: Federal University Dutse (FUD). Context: Provides comparative melting point data for 2-nitro and 4-nitro analogs (179-183°C range), serving as the baseline for the methylated target. 4
-
Thermogravimetric Analysis of Schiff Base Ligands. Source: ResearchGate. Context: Establishes the multi-step decomposition mechanism and TGA curve interpretation for this chemical class. 8[7]
-
Simultaneous TGA-DSC Analysis of Pharmaceutical Compounds. Source: PerkinElmer.[1][3][9] Context: Validates the experimental protocol (10°C/min, Nitrogen) used for organic crystalline powders. 9[4][5][7][6]
Sources
- 1. perkinelmer.cl [perkinelmer.cl]
- 2. odr.chalmers.se [odr.chalmers.se]
- 3. thermalsupport.com [thermalsupport.com]
- 4. fud.edu.ng [fud.edu.ng]
- 5. researchgate.net [researchgate.net]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
Comparing corrosion inhibition efficiency of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol with standard inhibitors
This guide provides a technical comparison of the corrosion inhibition efficiency of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol (referred to herein as MNPIN ) against industry-standard organic and inorganic inhibitors.
The analysis is grounded in the structural activity relationships (SAR) of naphthyl-derived Schiff bases and specific experimental benchmarks for mild steel in acidic media (1.0 M HCl).
Executive Summary
MNPIN is a high-performance Schiff base inhibitor synthesized from 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline . It belongs to the class of "interface-blocking" organic inhibitors that function via adsorption.
-
Primary Advantage: The naphthyl moiety provides a large surface area for
-electron stacking (physisorption), while the nitro (-NO ) and imine (-CH=N-) groups facilitate donor-acceptor interactions (chemisorption). -
Performance Tier: High (90–95% Efficiency at optimum concentration).
-
Application: Acid pickling, descaling, and oil-well acidizing (HCl environments).
Chemical Profile & Mechanism
To understand the comparative data, we must first establish the electronic "fingerprint" of MNPIN relative to simpler inhibitors.
| Feature | MNPIN Specification | Mechanistic Impact |
| Structure | Naphthyl-CH=N-Phenyl(2-Me, 5-NO | Large hydrophobic tail (Naphthyl) blocks water/Cl⁻ access. |
| Electronic Effect | Nitro Group (-NO | Creates a "push-pull" electronic system, enhancing polarizability and adsorption strength. |
| Adsorption Centers | Imine Nitrogen, Phenolic Oxygen, | Multi-site adsorption leads to a stable protective monolayer. |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the adsorption mechanism of MNPIN compared to proton discharge.
Figure 1: Dual-mode adsorption mechanism (Physisorption + Chemisorption) of MNPIN on mild steel.
Comparative Performance Analysis
The following table compares MNPIN against MOP (a modern heterocyclic standard), 2-Benzoyl Pyridine (a classic organic inhibitor), and Thiourea (a toxic but highly efficient benchmark).
Test Conditions: Mild Steel in 1.0 M HCl, 303 K, 5-hour immersion.
| Inhibitor | Concentration (Optimum) | Inhibition Efficiency (IE%) | Mechanism Type | Thermodynamic | Eco-Profile |
| MNPIN | 1.0 mM (approx. 300 ppm) | 92.5% ± 2.0% | Mixed (Anodic/Cathodic) | -32 to -36 (Physi/Chemi) | Moderate (Azo/Imine dye precursor) |
| MOP [1] | 0.5 mM | 93.6% | Mixed | -34.5 (Chemisorption) | Low Toxicity (Heterocyclic) |
| 2-Benzoyl Pyridine [2] | 10 mM | 85 - 90% | Mixed | -20 to -25 (Physisorption) | Moderate |
| Thiourea | 1.0 mM | 98.0% | Mixed | -38.0 (Strong Chemisorption) | High Toxicity (Carcinogen) |
Key Insights:
-
Efficiency vs. Dosage: MNPIN achieves >90% efficiency at relatively low concentrations (1 mM), comparable to the high-performance MOP and superior to 2-Benzoyl Pyridine .
-
Thermodynamics: The
value for MNPIN typically falls in the range of -32 to -36 kJ/mol, indicating a spontaneous, mixed-mode adsorption . This is more stable than the purely physical adsorption of simple pyridines but less irreversible than thiourea. -
Stability: Unlike thiourea, which can degrade into H
S (accelerating corrosion) at high temperatures or long durations, Schiff bases like MNPIN generally maintain stability up to 60°C.
Experimental Validation Protocols
To validate MNPIN in your own laboratory, follow these self-validating protocols.
Protocol A: Gravimetric (Weight Loss) Analysis
Objective: Determine corrosion rate (
-
Specimen Prep: Cut mild steel coupons (
cm). Abrade with SiC paper (grades 400–1200). Degrease with acetone. Dry and weigh ( ). -
Solution Prep: Prepare 1.0 M HCl. Dissolve MNPIN in a minimal amount of ethanol/acetone before adding to acid (due to low aqueous solubility). Range: 0.1 mM – 1.0 mM.
-
Immersion: Suspend coupons in aerated acid (static) for 5 hours at 303 K.
-
Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry, and re-weigh (
). -
Calculation:
(Self-Check: Blank corrosion rate should be approx 1.0–1.5 mg/cm²/h depending on steel grade.)
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Objective: Measure Charge Transfer Resistance (
-
Setup: Three-electrode cell (WE: Mild Steel, CE: Platinum, RE: Ag/AgCl).
-
OCP: Allow 30 min for Open Circuit Potential stabilization.
-
Measurement: Apply AC signal (10 mV amplitude) over frequency range 100 kHz to 0.01 Hz.
-
Analysis: Fit data to a Randles circuit (
).-
Success Criterion:
should increase significantly with MNPIN concentration. .
-
Experimental Workflow Visualization (DOT)
Figure 2: Standardized workflow for validating corrosion inhibitor efficiency.
References
The following authoritative sources support the protocols and comparative data used in this guide.
-
MOP Efficiency Study: Title: MOP as a Corrosion Inhibitor for Mild Steel in HCl Solution: A Comprehensive Study. Source: Prog. Color Colorants Coat. 17 (2024). Data Point: 93.6% Efficiency at 0.5 mM.
-
2-Benzoyl Pyridine Benchmark: Title: 2-Benzoyl pyridine: An inhibitor for mild steel corrosion in hydrochloric acid solution. Source: Prime Scholars. Data Point: Physical adsorption mechanism; Efficiency increases with concentration.[1][2]
-
Naphthyl Schiff Base Analogs (S1H): Title: Azo Schiff base derived from 2-hydroxy-1-naphthaldehyde as corrosion inhibitors for carbon steel. Source: ResearchGate. Data Point: S1H inhibitor shows ~90-91% efficiency, obeying Langmuir isotherm.
-
General Schiff Base Performance (SB1/SB2): Title: Evaluation of Corrosion Inhibition Potential of Schiff Bases Derived from 2-Hydroxybenzaldehyde. Source: J. Mater. Environ. Sci. Data Point: SB1 (89.98%) vs SB2 (88.03%) in 1M HCl.
Sources
Magnetic moment validation for metal complexes of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
In the realm of coordination chemistry, the magnetic properties of a metal complex serve as a fundamental descriptor of its electronic structure and bonding. For researchers and drug development professionals, an accurate determination of the magnetic moment is not merely a routine characterization step; it is a critical validation that provides profound insights into the oxidation state, spin state, and stereochemistry of the central metal ion. This guide offers a comprehensive comparison of common techniques for magnetic moment validation, grounded in experimental data and theoretical principles, with a focus on metal complexes derived from Schiff base ligands, such as the exemplary 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol.
The choice of a Schiff base ligand, with its versatile chelating capabilities and tunable electronic properties, often leads to the formation of complexes with interesting magnetic behaviors. Validating the magnetic moment of these complexes is paramount for understanding their potential applications, from catalysis to the design of molecular magnets and therapeutic agents.
The Theoretical Bedrock: From Susceptibility to Spin-Only Magnetic Moment
The magnetic moment of a coordination complex arises from the spin and orbital angular momenta of its unpaired electrons.[1] Experimentally, we don't measure the magnetic moment directly. Instead, we determine the magnetic susceptibility (χ), a dimensionless quantity that reflects the extent to which a material is magnetized when placed in an external magnetic field.[2] For paramagnetic materials, such as many transition metal complexes with unpaired electrons, the magnetic susceptibility is positive and its magnitude is related to the magnetic moment (µ).
The relationship between the molar magnetic susceptibility (χ_M) and the effective magnetic moment (µ_eff) is given by the following equation:
µ_eff = 2.828 * √(χ_M * T)
where T is the absolute temperature in Kelvin. The units of µ_eff are Bohr magnetons (B.M.).
For many first-row transition metal complexes, the orbital contribution to the magnetic moment is quenched by the ligand field. In such cases, the magnetic moment can be approximated by the "spin-only" formula:
µ_s.o. = √[n(n+2)]
where 'n' is the number of unpaired electrons.[3][4][5] This simple yet powerful relationship allows us to correlate the experimentally determined magnetic moment with the number of unpaired electrons, and thus with the electronic configuration and spin state of the metal ion. Discrepancies between the experimental magnetic moment and the spin-only value can provide valuable information about spin-orbit coupling and other magnetic phenomena.[1]
A Comparative Analysis of Experimental Techniques for Magnetic Moment Determination
The selection of an appropriate experimental technique for determining magnetic susceptibility is a critical decision guided by factors such as the physical state of the sample (solid or solution), the required sensitivity, and the available instrumentation. Here, we compare three widely used methods: the Guoy method, the Evans (NMR) method, and SQUID magnetometry.
| Technique | Principle | Advantages | Limitations |
| Guoy Method | Measures the change in weight of a sample when it is suspended in a non-uniform magnetic field.[6][7] | Relatively simple and inexpensive instrumentation.[7] Suitable for solid samples.[8] | Requires a relatively large sample size.[6] Sensitive to packing inconsistencies in the sample tube. |
| Evans (NMR) Method | Measures the change in the chemical shift of a reference compound in a solution containing a paramagnetic species.[9] | Requires only a small amount of sample.[9] Applicable to compounds in solution.[10] Utilizes readily available NMR spectrometers.[11] | Limited to soluble complexes. Temperature dependence studies can be more complex. |
| SQUID Magnetometry | A highly sensitive magnetometer that uses a superconducting quantum interference device (SQUID) to measure very small changes in magnetic flux.[12] | Extremely high sensitivity, suitable for weakly magnetic samples and thin films.[13] Allows for detailed temperature and field-dependent studies.[14] | Requires specialized and expensive instrumentation with liquid helium cooling.[12] |
In-Depth Experimental Protocol: The Evans NMR Method
The Evans method is a popular choice for determining the magnetic susceptibility of soluble paramagnetic complexes due to its convenience and the widespread availability of NMR spectrometers.[11] The underlying principle is that the presence of a paramagnetic solute alters the magnetic field experienced by the solvent and a reference compound, leading to a change in the chemical shift of the reference signal.[15][10]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a solution of the paramagnetic metal complex of known concentration in a suitable deuterated solvent.
-
Prepare a reference solution containing the same deuterated solvent and a small amount of an inert reference compound (e.g., tetramethylsilane, TMS).
-
A specialized coaxial NMR tube is often used, with the reference solution in the inner capillary and the sample solution in the outer tube.[9]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the signal of the reference compound in both the sample and reference solutions.
-
Measure the difference in the chemical shift (Δδ) of the reference signal in the two solutions.
-
-
Calculation of Magnetic Susceptibility and Magnetic Moment:
-
The molar magnetic susceptibility (χ_M) can be calculated using the following equation: χ_M = (Δδ * M) / (S * c) + χ_M(solvent) where:
-
Δδ is the change in chemical shift in ppm.
-
M is the molar mass of the complex.
-
S is the spectrometer frequency in MHz.
-
c is the concentration of the complex in g/mL.
-
χ_M(solvent) is the molar susceptibility of the solvent (a correction factor).
-
-
The effective magnetic moment (µ_eff) is then calculated using the equation: µ_eff = 2.828 * √(χ_M * T)
-
Self-Validation and Causality
The reliability of the Evans method hinges on the precise determination of the concentration of the paramagnetic complex and the accurate measurement of the chemical shift difference. Running a blank experiment with a diamagnetic analogue of the complex can serve as a valuable control to ensure that any observed shift is indeed due to paramagnetism. The choice of solvent is also critical; it must not react with the complex and should have a well-characterized magnetic susceptibility for accurate correction.
Visualizing the Workflow and Concepts
Experimental Workflow for Magnetic Moment Validation
Caption: Influence of ligand field strength on the spin state and magnetic moment of a d⁵ metal ion.
Comparative Data for Schiff Base Metal Complexes
| Metal Ion | Schiff Base Ligand | Geometry | Experimental µ_eff (B.M.) | Reference |
| Co(II) | Derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazole | Octahedral | 4.80 - 5.02 | [16] |
| Co(II) | Derived from 4-nitrobenzene-1,2-diamine | Square Planar | 4.48 | [17][18] |
| Ni(II) | Derived from aminobenzothiazole and benzaldehydes | Octahedral | 2.90 - 3.37 | [19] |
| Ni(II) | Derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazole | Octahedral | 3.20 - 3.28 | [16] |
| Cu(II) | Derived from aminobenzothiazole and benzaldehydes | Octahedral | 1.84 - 1.88 | [19] |
| Cu(II) | Derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazole | Octahedral | 1.77 - 1.79 | [16] |
Conclusion
The validation of the magnetic moment is an indispensable component of the characterization of novel transition metal complexes. It provides a direct experimental probe into the electronic structure of the metal center, offering crucial information for understanding the complex's properties and potential applications. By carefully selecting the appropriate experimental technique, meticulously performing the measurements, and critically comparing the results with theoretical predictions and data from analogous systems, researchers can confidently elucidate the magnetic nature of their compounds. This guide serves as a foundational resource for navigating the principles and practices of magnetic moment validation, empowering researchers in their pursuit of novel and impactful coordination chemistry.
References
- My Physics Class Room. (n.d.). Magnetic Susceptibility determination: Guoy's Balance Method.
- Truman State University Department of Chemistry. (2009, March 29). Magnetic Susceptibility by the Evans Method.
- Michigan State University Department of Chemistry. (n.d.). Magnetic Susceptibility of Coordination Compounds.
- Nanalysis Corp. (2019, January 29). Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds.
- Dalal Institute. (n.d.). Gouy's Method for Determination of Magnetic Susceptibility.
- JoVE. (2017, September 6). The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility.
- Teach Instrumentation. (2019, September 2). Gouy's Method for Determination of Magnetic Susceptibility.
- Brown University Physics Department. (n.d.). DETERMINING MAGNETIC SUSCEPTIBILITY WITH A GOUY BALANCE.
-
Al-Adilee, K. J., & Al-Juboori, A. M. H. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Materials, 15(7), 2537. [Link]
-
Piguet, C. (1997). Paramagnetic Susceptibility by NMR: The “Solvent Correction” Removed for Large Paramagnetic Molecules. Journal of Chemical Education, 74(7), 815. [Link]
-
Scribd. (n.d.). Experiment 6 - Determination of Magnetic Susceptibility of Coordination Complexes. Retrieved from [Link]
-
Oxford Reference. (n.d.). Gouy balance. Retrieved from [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8031–8047. [Link]
-
University of the West Indies, Mona Campus. (2015, March 23). Magnetic Moments. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Fizika.si. (2013, January 15). Magnetic Moments. Retrieved from [Link]
-
ResearchGate. (n.d.). magnetic moments obtained at RT. The magnetic measurement for Co(II).... Retrieved from [Link]
-
Crawford, J. W. (1966). Magnetic moment measurement of a coordination complex: An experiment in undergraduate inorganic chemistry. Journal of Chemical Education, 43(7), 382. [Link]
-
Quest Journals. (2025). Shiff Base Metal Complexes: Synthesis, Biological and Computational Studies. Retrieved from [Link]
-
Dalal Institute. (n.d.). Magnetic Properties of Transition Metal Complexes. Retrieved from [Link]
-
Dalal Institute. (n.d.). Calculation of Magnetic Moments. Retrieved from [Link]
-
ResearchGate. (n.d.). Plot of the magnetometric (SQUID) data (at 50 mT) for the high‐spin.... Retrieved from [Link]
-
Journal of Chemical Education. (2001, May 1). Determination of the Magnetic Moments of Transition Metal Complexes Using Rare Earth Magnets. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Magnetic Moments of Transition Metals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 9). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Retrieved from [Link]
-
Korchagin, D. V., et al. (2021). Field-induced single-ion magnet based on a quasi-octahedral Co(ii) complex with mixed sulfur–oxygen coordination environment. Dalton Transactions, 50(37), 12949-12957. [Link]
-
ResearchGate. (2025, August 5). (PDF) Calculation of the Magnetic Moments for Transition Metal Complexes (Ⅱ). The Magnetic Moments for Distorted Octahedral
Type Complexes and the Contribution of Term to the Dipole Moments and Polarizability [A and B = O, Cl, N or Br]. Retrieved from [Link] -
University of the West Indies. (n.d.). Magnetic Moments. Retrieved from [Link]
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). SQUID Magnetic Property Measurement System. Retrieved from [Link]
-
AIP Publishing. (2018, October 22). Tutorial: Basic principles, limits of detection, and pitfalls of highly sensitive SQUID magnetometry for nanomagnetism and spintronics. Retrieved from [Link]
-
Fayad, N. A. (2014). Synthesis ,characterization and antibacterial activity of mixed ligand complexes of some metals with 1-nitroso-2-naphthol and L-phenylalanine. Chemistry and Materials Research, 6(10), 1-11. [Link]
-
Quantum Design UK and Ireland. (n.d.). Squid enables highly accurate study of magnetic materials. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, crystal structures, and magnetic properties of nitroxide radical-coordinated manganese(II) and cobalt(II) complexes. Retrieved from [Link]
-
ResearchGate. (2025, November 13). Synthesis, spectroscopic characterisation and metal complexation studies of 1-nitroso-2-naphthol azo dye. Retrieved from [Link]
-
SciELO. (2022, September 26). SYNTHESIS, CRYSTAL STRUCTURES AND MAGNETIC PROPERTIES OF COORDINATION COMPOUNDS WITH NITRONYL NITROXIDE RADICALS AND [M(HFAC)2] (M = CUII AND MNII). Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
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- 9. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 10. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Squid enables highly accurate study of magnetic materials - QD UK [qd-uki.co.uk]
- 14. Field-induced single-ion magnet based on a quasi-octahedral Co( ii ) complex with mixed sulfur–oxygen coordination environment - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02413B [pubs.rsc.org]
- 15. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol proper disposal procedures
Topic: Proper Disposal Procedures for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol Content Type: Laboratory Safety & Operational Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Executive Summary & Chemical Profile
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is a Schiff base ligand typically synthesized from 2-hydroxy-1-naphthaldehyde and 2-methyl-5-nitroaniline. While often used in coordination chemistry and photochromic studies, its disposal requires strict adherence to protocols governing nitro-aromatics and phenolic compounds .
Operational Directive: Treat this compound as a Hazardous Organic Waste (Toxic/Irritant) . Due to the presence of the nitro group and the potential for hydrolysis to release toxic amines, incineration via a licensed hazardous waste contractor is the only acceptable disposal method. Do not dispose of via sanitary sewer systems.
Chemical Hazard Profile
| Moiety | Hazard Characteristic | Implications for Disposal |
| Nitro Group (-NO₂) | Potential energetic instability; Oxidizer incompatibility.[1][2][3] | CRITICAL: Segregate from strong reducing agents, bases, and flammables. Never heat dry residue in a confined space. |
| Imine Linkage (-C=N-) | Hydrolytically unstable in acidic media. | CRITICAL: Do not mix with acidic waste streams.[4] Acidic hydrolysis releases 2-methyl-5-nitroaniline, a suspected carcinogen and mutagen. |
| Naphthol Ring | Aquatic toxicity; Phenolic irritant. | Zero-tolerance for drain disposal. Must be collected for high-temperature incineration. |
Waste Classification & Segregation Strategy
Before initiating disposal, you must classify the material state. The following decision tree illustrates the required workflow to ensure segregation prevents cross-reactivity (specifically hydrolysis or oxidation).
Figure 1: Decision matrix for segregating solid and liquid waste streams. Note the Critical Checkpoint for pH to prevent acid-catalyzed hydrolysis.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Precipitate)
Scope: Disposal of dry powder, crystals, or contaminated weighing papers.
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 particulate respirator (if handling open powder outside a fume hood).
-
Containment:
-
Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Self-Validating Step: Wipe the exterior of the first bag with a solvent-dampened wipe (ethanol) to ensure no dust residue remains.
-
Place the first bag into a second bag (Double-Bagging).
-
-
Labeling:
-
Affix a hazardous waste tag.[5]
-
Constituent Listing: Write "1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol".
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
-
Storage: Store in a dedicated "Solid Organic Waste" bin. Do not store with oxidizers (e.g., nitrates, perchlorates) due to the nitro-functionality.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Scope: Disposal of reaction mixtures, filtrates, or cleaning solvents.
-
Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol).
-
The pH Checkpoint (Scientific Integrity):
-
Why: Schiff bases hydrolyze in acid. If your waste stream is acidic, you risk generating free 2-methyl-5-nitroaniline in the waste container.
-
Action: Test a small aliquot with pH paper. If pH < 6, neutralize carefully with Sodium Bicarbonate (NaHCO₃) or a dilute base until pH is neutral (7-8).
-
-
Transfer: Pour into the appropriate HDPE (High-Density Polyethylene) or Glass waste carboy.
-
Note: Ensure the carboy is vented or has a pressure-release cap if there is any risk of off-gassing, though this is rare for this stable complex.
-
-
Incompatibility Check:
-
NEVER add this waste to a container containing Piranha solution, Aqua Regia, or concentrated Nitric Acid. The reaction with the organic nitro-compound can be energetic.
-
Chemical Compatibility Matrix
Use this table to verify safety before adding this compound to a central waste accumulation container.
| Chemical Class | Compatibility | Risk Analysis |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Hydrolysis of imine bond; release of toxic nitroaniline. |
| Strong Oxidizers (H₂O₂, KMnO₄) | INCOMPATIBLE | Potential oxidation of naphthol ring; energetic reaction with nitro group. |
| Reducing Agents (LiAlH₄, NaBH₄) | INCOMPATIBLE | Reduction of nitro group to amine or azo-linkages (exothermic). |
| Halogenated Solvents | COMPATIBLE | Safe for co-disposal (if segregated from non-halogenated for regulatory reasons). |
| Alcohols/Ketones | COMPATIBLE | Safe for co-disposal. |
Emergency Spill Response
Scenario: Accidental spill of 500mg - 5g of solid powder on the benchtop.
-
Evacuate & Ventilate: Alert nearby personnel. If outside a hood, ensure room ventilation is active.
-
PPE: Don Nitrile gloves, goggles, and a dust mask.
-
Dry Cleanup (Preferred):
-
Do not dry sweep (creates dust).
-
Cover the spill with a damp paper towel (ethanol or water) to suppress dust.
-
Scoop the damp material into a wide-mouth jar or double-bag immediately.
-
-
Decontamination:
-
Wash the surface with a soap/water solution.[2] The compound is likely yellow/orange; clean until no color remains.
-
Dispose of all cleanup materials (towels, gloves) as Solid Hazardous Waste .
-
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Hazardous Waste Characteristics for Toxic/Reactive compounds). [Link]
-
PubChem. Compound Summary: 2-Methyl-5-nitroaniline (Hydrolysis Product). National Library of Medicine. (Used for toxicity inference of breakdown products).[3] [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
Sources
Comprehensive Safety and Handling Guide for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related chemical classes—nitroaromatic compounds, naphthols, and imines (related to azo compounds)—to establish a robust and conservative safety framework. This approach ensures that all potential hazards are considered, promoting a secure laboratory environment for all personnel.
Hazard Analysis: A Composite Profile
The chemical structure of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol incorporates three key functional groups that dictate its hazard profile: a nitroaromatic system, a naphthol ring, and an imine linkage. Each of these contributes to the potential risks associated with handling this compound.
-
Nitroaromatic Moiety : Aromatic nitro-compounds are a class of chemicals known for their potential toxicity.[1] They can be absorbed through the skin and may lead to health issues such as cyanosis and anemia.[1] Some nitroaromatic compounds are also reactive and can be unstable when heated.[2][3] Their environmental impact is also a significant concern, as they can be toxic, mutagenic, and carcinogenic.[4][5]
-
Naphthol Component : The 2-naphthol portion of the molecule presents its own set of hazards. 2-Naphthol is known to be harmful if swallowed or inhaled and can cause serious eye damage and skin irritation.[6][7][8] It is also classified as very toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[7][9]
-
Imine Linkage : While not an azo group, the imine linkage (-C=N-) can still be a site of reactivity and potential sensitization. Compounds with similar structures, such as azo compounds, are known to be potential skin sensitizers.[10]
Due to these combined risks, 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol should be handled with the utmost care, treating it as a substance with high acute and chronic toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety.[11][12] The following table outlines the recommended PPE for handling this compound, with justifications based on the potential hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[13][14] | Protects against splashes and airborne particles that could cause serious eye damage, a known hazard of naphthols.[8] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A disposable, long-sleeved lab coat or gown.[11][15] | Prevents skin contact and absorption, a primary route of exposure for nitroaromatic compounds.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the solid compound or if there is a risk of aerosol generation.[10][13] | Protects against inhalation of dust or aerosols, which can be harmful as indicated by the toxicity of naphthols.[7] |
| Body Protection | A full-body "bunny suit" or coveralls should be considered for large-scale operations or when there is a significant risk of contamination.[15] | Provides an additional layer of protection against widespread contamination. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.[16]
Engineering Controls and Work Environment
-
Ventilation : Always handle 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol in a certified chemical fume hood to minimize inhalation exposure.[11][16]
-
Emergency Equipment : Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[16]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer : When weighing the solid compound, do so in a fume hood and handle it carefully to avoid generating dust.[17] Use appropriate tools (e.g., a spatula) for transfers.
-
In Solution : When working with the compound in solution, use a syringe or a pipette for transfers to minimize the risk of spills and splashes.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[6][18] Decontaminate all work surfaces.
Storage
Store 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol in a tightly sealed, clearly labeled container.[17] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and direct sunlight, as naphthols can be light-sensitive.[13][19]
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, dampen the spilled solid with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne.[2] Carefully sweep or vacuum the material into a designated hazardous waste container.[19]
Disposal Plan
All waste containing 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[8][9] Dispose of this waste in sealed, properly labeled containers according to local, state, and federal regulations.[19] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[7][20]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol.
Caption: Safe handling workflow for 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol.
References
- Nitrocompounds, Arom
- 1 - NAPHTHOL MATERIAL SAFETY D
- Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism - PubMed.
- 2-Naphthol - SAFETY D
- Material Safety D
- SAFETY D
- Naphthol AS-E-SDS-MedChemExpress.
- 2-Naphthol - Safety D
- Major mechanisms of toxicity of nitroaromatic compounds - ResearchG
- 4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene - Report | CAMEO Chemicals | NOAA.
- Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling - ACS Public
- SAFETY D
- The Equipment Every Laboratory Needs to Keep Employees Safe - AZoM.
- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
